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  • Product: 2-Amino-3-ethyl-phenol
  • CAS: 398136-39-5

Core Science & Biosynthesis

Foundational

physical and chemical properties of 2-amino-3-ethyl-phenol

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-3-ethylphenol This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-amino-3-ethylphenol, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-3-ethylphenol

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-amino-3-ethylphenol, a substituted aminophenol with potential applications in pharmaceutical and chemical synthesis. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from commercially available sources, computational predictions, and data from structurally analogous compounds. Furthermore, it offers detailed experimental protocols for its synthesis and characterization, providing a practical resource for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

2-Amino-3-ethylphenol is an aromatic organic compound featuring an amino group and a hydroxyl group substituted on a benzene ring, with an adjacent ethyl group. This trifunctional scaffold makes it an interesting building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and specialized chemical entities. The interplay of the electron-donating amino and hydroxyl groups, along with the alkyl substituent, dictates its unique chemical reactivity and physical properties.

Table 1: Core Molecular Identifiers

IdentifierValueSource
IUPAC Name 2-amino-3-ethylphenol[PubChem][1]
CAS Number 398136-39-5[ChemScene][2], [Sigma-Aldrich][3]
Molecular Formula C₈H₁₁NO[PubChem][1], [ChemScene][2]
Molecular Weight 137.18 g/mol [PubChem][1], [ChemScene][2]
Canonical SMILES CCC1=C(C(=CC=C1)O)N[PubChem][1]
InChI Key LVIDDVVDZXNNRD-UHFFFAOYSA-N[PubChem][1]

Physical Properties

Direct experimental data for the physical properties of 2-amino-3-ethylphenol are not extensively reported in the literature. The information available is primarily from commercial suppliers and computational models.

Table 2: Known and Predicted Physical Properties

PropertyValue/PredictionSource/Method
Physical Form Light yellow solid[Sigma-Aldrich][3]
Purity (Typical) ≥96%[ChemScene][2], [Sigma-Aldrich][3]
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in methanol and dichloromethane (predicted based on similar structures)General chemical principles
pKa (Phenolic OH) ~10 (Predicted)Based on phenol (pKa ~10)[4]
pKa (Ammonium ion) ~4-5 (Predicted)Based on aniline (pKa ~4.6)
LogP (octanol/water) 1.7 (Computed)[PubChem][1]
Topological Polar Surface Area (TPSA) 46.3 Ų (Computed)[PubChem][1]
Proposed Experimental Protocol for Determining Key Physical Properties

For researchers synthesizing or working with 2-amino-3-ethylphenol, the following standard protocols can be employed to determine its fundamental physical properties.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • Finely powder a small sample of dry 2-amino-3-ethylphenol.

    • Pack the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

  • Solvents: Deionized water, ethanol, methanol, dichloromethane, acetone, dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a series of small test tubes, add approximately 10 mg of 2-amino-3-ethylphenol.

    • To each tube, add 1 mL of a different solvent.

    • Agitate the tubes at room temperature for 1-2 minutes.

    • Visually observe and record whether the solid dissolves completely, partially, or not at all.

    • For quantitative analysis, prepare saturated solutions and determine the concentration using techniques like UV-Vis spectroscopy or HPLC.

Spectroscopic and Analytical Characterization

No experimental spectra for 2-amino-3-ethylphenol are currently available in public databases. This section provides predicted spectral characteristics based on the analysis of its functional groups and data from analogous compounds, along with a standard protocol for acquiring this data.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
  • Aromatic Protons (3H): Expected to appear as a multiplet in the range of δ 6.5-7.5 ppm. The electron-donating effects of the -OH and -NH₂ groups will shift these protons upfield compared to benzene (δ 7.34 ppm).

  • -OH Proton (1H): A broad singlet, with a chemical shift that is concentration and temperature-dependent, typically in the range of δ 8.0-9.5 ppm in DMSO-d₆.

  • -NH₂ Protons (2H): A broad singlet, also concentration and temperature-dependent, likely appearing between δ 4.0-5.5 ppm in DMSO-d₆.

  • Ethyl Group -CH₂- (2H): A quartet, coupled to the -CH₃ protons, expected around δ 2.5-2.8 ppm.

  • Ethyl Group -CH₃ (3H): A triplet, coupled to the -CH₂- protons, expected around δ 1.1-1.3 ppm.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm).

    • C-OH: Predicted to be the most downfield aromatic carbon (around δ 145-150 ppm).

    • C-NH₂: Predicted around δ 135-140 ppm.

    • C-Ethyl: Predicted around δ 125-130 ppm.

    • Other aromatic CH: Expected between δ 110-125 ppm.

  • Ethyl Group -CH₂-: Expected around δ 20-25 ppm.

  • Ethyl Group -CH₃: Expected around δ 10-15 ppm.

Predicted Key IR Absorption Bands (ATR)
  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch: Two sharp to moderately broad peaks for the primary amine in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

  • C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O Stretch (Phenolic): A strong peak around 1200-1260 cm⁻¹.

  • C-N Stretch: A peak in the region of 1250-1350 cm⁻¹.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): A peak at m/z = 137, corresponding to the molecular weight. As it contains one nitrogen atom, the molecular weight is odd, consistent with the nitrogen rule.

  • Major Fragmentation Pathways:

    • Loss of an ethyl group (-CH₂CH₃): A significant fragment at m/z = 108, resulting from benzylic cleavage.

    • Loss of a methyl group (-CH₃): A fragment at m/z = 122 from the ethyl substituent.

    • Loss of CO: A common fragmentation for phenols, which could lead to a fragment at m/z = 109.

Proposed Experimental Protocol for Spectroscopic Analysis
  • Instrumentation: 400 MHz (or higher) NMR spectrometer, FT-IR spectrometer with ATR accessory, and a mass spectrometer with an EI source.

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of 2-amino-3-ethylphenol in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • IR: Place a small amount of the solid sample directly on the ATR crystal.

    • MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) for direct infusion or analysis via GC-MS.

  • Data Acquisition: Acquire spectra using standard instrument parameters.

Chemical Properties and Reactivity

The chemical reactivity of 2-amino-3-ethylphenol is governed by the interplay of its three functional groups: the nucleophilic amino group, the acidic and nucleophilic phenolic hydroxyl group, and the aromatic ring which is activated towards electrophilic substitution.

Acidity and Basicity
  • Phenolic Hydroxyl Group: The -OH group is weakly acidic and will be deprotonated by a moderately strong base to form a phenoxide ion. This phenoxide is a potent nucleophile.

  • Amino Group: The -NH₂ group is weakly basic and will be protonated by acids to form an ammonium salt. The lone pair of electrons on the nitrogen makes it a good nucleophile.

Reactivity Overview

Reactivity_Overview cluster_electrophiles Reactions with Electrophiles cluster_oxidation Oxidation 2-Amino-3-ethylphenol 2-Amino-3-ethylphenol Acetic Anhydride Acetic Anhydride 2-Amino-3-ethylphenol->Acetic Anhydride Acetylation (N- and/or O-) Methyl Iodide Methyl Iodide 2-Amino-3-ethylphenol->Methyl Iodide Alkylation (N- and/or O-) Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 2-Amino-3-ethylphenol->Electrophilic Aromatic Substitution Ring Functionalization Oxidizing Agents (e.g., FeCl3, H2O2) Oxidizing Agents (e.g., FeCl3, H2O2) 2-Amino-3-ethylphenol->Oxidizing Agents (e.g., FeCl3, H2O2) Formation of quinone-imine or polymeric products

Caption: Reactivity overview of 2-amino-3-ethylphenol.

Proposed Protocols for Key Reactions

This reaction can lead to N-acetylation, O-acetylation, or di-acetylation depending on the reaction conditions.

  • Materials: 2-amino-3-ethylphenol, acetic anhydride, pyridine (or another non-nucleophilic base), dichloromethane (DCM).

  • Protocol for N-acetylation (preferential):

    • Dissolve 1 mmol of 2-amino-3-ethylphenol in 10 mL of DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.1 equivalents of acetic anhydride.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.[5][6]

This reaction can result in N-alkylation (potentially leading to a quaternary ammonium salt with excess reagent) or O-alkylation. The outcome is highly dependent on the choice of base and solvent.

  • Materials: 2-amino-3-ethylphenol, methyl iodide, potassium carbonate (for O-alkylation) or a non-nucleophilic base like triethylamine (for N-alkylation), and a suitable solvent (e.g., acetone for O-alkylation, DMF for N-alkylation).

  • Protocol for O-methylation:

    • To a solution of 1 mmol of 2-amino-3-ethylphenol in 10 mL of acetone, add 1.5 equivalents of potassium carbonate.

    • Add 1.2 equivalents of methyl iodide.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After cooling, filter off the inorganic salts and concentrate the filtrate.

    • Purify the product by column chromatography.[7]

This is a classic test for phenols and is expected to give a colored solution.

  • Materials: 2-amino-3-ethylphenol, ferric chloride (FeCl₃) solution (1% aqueous or ethanolic).

  • Procedure:

    • Dissolve a few crystals of 2-amino-3-ethylphenol in a small amount of water or ethanol in a test tube.

    • Add a few drops of the ferric chloride solution.

    • Observe any color change. A positive test for a phenol typically results in a blue, green, or violet color.[8][9]

Proposed Synthesis

A plausible and efficient synthesis of 2-amino-3-ethylphenol involves the reduction of a suitable nitro precursor. The following workflow outlines a proposed two-step synthesis starting from 3-ethylphenol.

Synthesis_Workflow Start 3-Ethylphenol Step1 Nitration (e.g., HNO₃, H₂SO₄, low temp) Start->Step1 Intermediate 3-Ethyl-2-nitrophenol Step1->Intermediate Step2 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Intermediate->Step2 Product 2-Amino-3-ethylphenol Step2->Product

Caption: Proposed synthetic workflow for 2-amino-3-ethylphenol.

Detailed Experimental Protocol for Synthesis
  • Caution: Nitration reactions are highly exothermic and require careful temperature control.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool a mixture of concentrated sulfuric acid and concentrated nitric acid (in a suitable ratio, e.g., 1:1 v/v) to 0 °C.

    • Slowly add 3-ethylphenol to the cold nitrating mixture dropwise, ensuring the temperature does not rise above 5-10 °C.

    • After the addition is complete, stir the mixture at low temperature for an additional 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The product, 3-ethyl-2-nitrophenol, may precipitate as a solid or can be extracted with a suitable organic solvent like ethyl acetate.

    • Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to separate the desired ortho-nitro isomer from other isomers.

  • Procedure (using SnCl₂/HCl):

    • Dissolve 1 mmol of 3-ethyl-2-nitrophenol in a suitable solvent like ethanol or concentrated hydrochloric acid.

    • Add an excess (e.g., 3-4 equivalents) of tin(II) chloride dihydrate (SnCl₂·2H₂O).

    • Heat the mixture to reflux for 1-3 hours, monitoring the disappearance of the starting material by TLC.

    • Cool the reaction mixture and carefully neutralize it with a strong base (e.g., concentrated NaOH or saturated NaHCO₃ solution) until the solution is basic. This will precipitate tin salts.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-3-ethylphenol.

    • Purify the product by column chromatography or recrystallization.[10]

Conclusion

While direct experimental data on 2-amino-3-ethylphenol is sparse, this guide provides a robust framework for its study and application. By leveraging data from analogous compounds and established chemical principles, we have predicted its key physicochemical properties. The detailed experimental protocols for its synthesis, characterization, and key reactions offer a practical starting point for researchers. As this compound becomes more widely studied, it is anticipated that experimental data will become available to validate and refine the predictions made herein.

References

  • A Stoichiometric Solvent-Free Protocol for Acetyl
  • Synthesis of 2-Amino-3-nitrophenol from 2-AMINOPHENOL-N,O-DIACET
  • What is the synthesis method and application of 2-Amino-3-nitrophenol?. Guidechem.
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.
  • 3-(2-aminoethyl)phenol.
  • Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes. PMC - NIH.
  • A rapid and efficient method for acetylation of phenols with acetic anhydride c
  • Alkylation of the following compound with methyl iodide under two... Pearson.
  • 2-Amino-3-ethyl-phenol | C8H11NO | CID 22665324. PubChem - NIH.
  • 2-Amino-3-phenylpropionic acid, ethyl ester. The NIST WebBook.
  • 398136-39-5 | 2-Amino-3-ethylphenol. ChemScene.
  • (2-amino-3-ethylphenyl)methanol. Shanghai Chemlin.
  • 2-amino-4-nitrophenol. Organic Syntheses.
  • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Thieme.
  • Synthesis of m-ethylphenol.
  • Alkylation of substituted phenols in DMF by MeI using TMGN (bis - Sciforum.
  • SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL.
  • Synthesis of N-Alkyl Amino Acids.
  • Acetylation of Peptides and Proteins: Monograph 0003. Mass Spectrometry Resource.
  • 2-Amino-3-ethyl-phenol | 398136-39-5. Sigma-Aldrich.
  • Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers.
  • sample 13C NMR spectra of compounds with common functional groups. YouTube.
  • Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. The Royal Society of Chemistry.
  • INDEX of 13C NMR spectra of organic compounds. Doc Brown's Chemistry.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • 2-Aminophenol(95-55-6) 13C NMR spectrum. ChemicalBook.
  • Approxim
  • The Solubility of Amino Acids in Various Solvent Systems.
  • Phenol, 3-ethyl-. The NIST WebBook.
  • Solvent Miscibility Table. Sigma-Aldrich.
  • (3-(2-AMINOETHYL)PHENYL)
  • The FTIR spectra of 2-ethyl phenol (red line) and 2-n-butyl phenol...
  • Phenol, 3-ethyl-. The NIST WebBook.
  • Solubilities of Amino Acids in Different Mixed Solvents.
  • 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol).
  • Phenol, 3-ethyl-. The NIST WebBook.
  • 3-Ethylphenol(620-17-7) 1 H NMR. ChemicalBook.
  • What is the product of the chemical reaction between phenol and ferric chloride?. ECHEMI.
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  • some more reactions of phenol. Chemguide.
  • Solved This is the IR spectrum of 2-ethylphenol. Please. Chegg.com.
  • 2-Amino-3-picoline - Optional[FTIR] - Spectrum. SpectraBase.

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Exploratory

2-amino-3-ethyl-phenol nmr chemical shifts and peak assignments

Structural Elucidation of 2-Amino-3-ethylphenol: A Comprehensive NMR Spectroscopic Guide Introduction to Aminophenol Derivatives in Drug Development Aminophenols are highly reactive, electron-rich aromatic compounds that...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 2-Amino-3-ethylphenol: A Comprehensive NMR Spectroscopic Guide

Introduction to Aminophenol Derivatives in Drug Development

Aminophenols are highly reactive, electron-rich aromatic compounds that serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs), polymers, and specialized dyes[1]. Specifically, 2-amino-3-ethylphenol (CAS: 398136-39-5)[2] presents a unique analytical challenge due to its contiguous tri-substituted benzene ring (C1-OH, C2-NH2, C3-Ethyl). In pharmaceutical development, the unambiguous differentiation of positional isomers is a regulatory requirement, as structural variations drastically alter pharmacological efficacy and toxicity profiles[3].

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this level of structural elucidation. Because the electron-donating nature of both the hydroxyl and amino groups compresses the aromatic proton signals into a narrow, overlapping spectral window, standard 1D NMR is often insufficient[4]. This whitepaper outlines a self-validating analytical framework utilizing advanced 1D and 2D NMR techniques to unequivocally assign the chemical structure of 2-amino-3-ethylphenol.

Theoretical Framework: Causality of Chemical Shifts

The chemical shifts of 2-amino-3-ethylphenol are governed by the mesomeric (+M) and inductive (-I, +I) effects of its three substituents. By applying empirical rules for chemical shifts, we can mathematically predict the resonance frequencies of the molecule[5]:

  • Hydroxyl Group (-OH): Strongly electron-donating via resonance (+M), which heavily shields the ortho (C2, C6) and para (C4) positions, driving their signals upfield.

  • Amino Group (-NH2): Also strongly electron-donating (+M), shielding its respective ortho (C1, C3) and para (C5) positions.

  • Ethyl Group (-CH2CH3): Weakly electron-donating via hyperconjugation (+I), providing minimal long-range shielding but serving as a distinct aliphatic anchor.

Because H4, H5, and H6 are all subjected to competing shielding effects, they form a tightly clustered AMX or ABC spin system. The quantitative predictions below serve as the foundational hypothesis for our empirical validation.

Table 1: Predicted ¹H NMR Data for 2-Amino-3-ethylphenol (in DMSO-d6)
PositionPredicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
OH ~9.00Broad Singlet (br s)-1HPhenolic OH
H-4 ~6.48Doublet (d)~8.01HAromatic CH (para to OH)
H-5 ~6.44Triplet (t)~8.01HAromatic CH (meta to OH)
H-6 ~6.38Doublet (d)~8.01HAromatic CH (ortho to OH)
NH2 ~4.50Broad Singlet (br s)-2HPrimary Amine
CH2 ~2.60Quartet (q)~7.52HEthyl Methylene
CH3 ~1.20Triplet (t)~7.53HEthyl Methyl
Table 2: Predicted ¹³C NMR Data for 2-Amino-3-ethylphenol
PositionPredicted Shift (δ, ppm)Carbon TypeAssignment
C-1 ~142.1Quaternary (C-OH)Phenolic Carbon
C-2 ~133.3Quaternary (C-NH2)Aniline Carbon
C-3 ~132.2Quaternary (C-Et)Alkyl-substituted Aromatic
C-4 ~121.6Tertiary (CH)Aromatic CH
C-5 ~120.1Tertiary (CH)Aromatic CH
C-6 ~114.1Tertiary (CH)Aromatic CH
CH2 ~23.0Secondary (CH2)Ethyl Methylene
CH3 ~14.0Primary (CH3)Ethyl Methyl

Experimental Protocol: A Self-Validating Methodology

To transition from theoretical predictions to empirical facts, a rigorous NMR protocol must be executed. This workflow is designed as a closed, self-validating system: the 1D data generates the structural hypothesis, while the 2D data (COSY, HSQC, HMBC) mathematically proves the atomic connectivity, eliminating the possibility of isomeric misidentification[5].

Step 1: Sample Preparation

  • Accurately weigh 5–10 mg of high-purity 2-amino-3-ethylphenol.

  • Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is chosen over CDCl3 due to its high polarity, which disrupts intermolecular hydrogen bonding and fully solubilizes the compound. Crucially, DMSO-d6 slows the chemical exchange rate of the labile -OH and -NH2 protons, allowing them to be observed as distinct broad singlets rather than exchanging invisibly with residual moisture[4].

  • Transfer the solution to a clean 5 mm NMR tube, ensuring no particulates remain to distort magnetic field homogeneity.

Step 2: 1D NMR Acquisition

  • ¹H NMR: Acquire data at ≥400 MHz. Set a relaxation delay (d1) of 2 to 5 seconds.

    • Causality: A prolonged relaxation delay ensures that all protons return to thermal equilibrium between radiofrequency pulses. This is mandatory for accurate quantitative integration, which is the primary metric for confirming the proton count in each multiplet[3].

  • ¹³C NMR: Utilize a proton-decoupled sequence (e.g., zgpg30). Acquire a minimum of 512 scans to compensate for the low natural abundance (1.1%) and low gyromagnetic ratio of the ¹³C isotope.

Step 3: 2D NMR Acquisition (The Validation Engine)

  • COSY (Correlation Spectroscopy): Acquire to map homonuclear 3-bond (H-H) couplings. This will confirm the contiguous H4-H5-H6 aromatic spin system and the CH2-CH3 aliphatic coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map 1-bond (C-H) couplings. This differentiates protonated carbons from the quaternary carbons (C1, C2, C3).

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map 2- and 3-bond (C-H) couplings. This provides the ultimate proof of the molecular skeleton by linking the isolated spin systems together.

NMR_Workflow A Sample Preparation (DMSO-d6, 5-10 mg) B 1D NMR Acquisition (1H & 13C, zgpg30) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phasing) C->D E Structural Elucidation & Peak Assignment D->E

Caption: Self-validating NMR workflow for the structural elucidation of aminophenol derivatives.

Data Interpretation and Logical Proof

The structural assignment relies on a triangulated logic approach, ensuring that every peak assignment is cross-verified by at least two independent NMR experiments.

1. The Aliphatic Anchor: The ethyl group provides a clean starting point. The CH3 triplet (~1.20 ppm) couples to the CH2 quartet (~2.60 ppm) in the COSY spectrum. To prove the ethyl group is at position C3 (and not C4, C5, or C6), we look to the HMBC spectrum. The CH2 protons will show a strong 3-bond correlation ( 3JCH​ ) to the quaternary carbon C2 (bearing the amine) and the protonated carbon C4. This unambiguously anchors the ethyl group to C3.

2. The Aromatic Sequence: The ¹H NMR displays three distinct aromatic signals. H5 appears as a triplet due to ortho coupling with both H4 and H6 ( 3J≈8.0 Hz). H4 and H6 appear as doublets. COSY confirms the H4↔H5 and H5↔H6 connectivity, proving the protons are contiguous.

3. The Heteroatom Validation: The quaternary carbons C1 and C2 are distinguished by their extreme downfield shifts (~142 ppm and ~133 ppm) due to the electronegativity of oxygen and nitrogen. In the HMBC spectrum, H4 shows a 3-bond correlation to C2 (-NH2) and C6, while H6 correlates to C2 and C4. This interlocking web of 2- and 3-bond correlations makes it mathematically impossible for the compound to be a different positional isomer (such as 2-amino-4-ethylphenol).

HMBC_Network H4 H-4 C2 C-2 (NH2) H4->C2 J3 C3 C-3 (Et) H4->C3 J2 C6 C-6 H4->C6 J3 H5 H-5 C1 C-1 (OH) H5->C1 J3 H5->C3 J3 H6 H-6 H6->C1 J2 H6->C2 J3 C4 C-4 H6->C4 J3 CH2 CH2 CH2->C2 J3 CH2->C3 J2 CH2->C4 J3 CH3 CH3 CH3->CH2 J2 CH3->C3 J3 C5 C-5

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) network proving the atomic connectivity.

Conclusion

The structural elucidation of 2-amino-3-ethylphenol requires more than simple 1D spectral matching; it demands a logical, self-validating framework. By combining empirical chemical shift predictions with a robust 2D NMR methodology (COSY, HSQC, HMBC), researchers can definitively map the molecular skeleton. This protocol ensures absolute scientific integrity, preventing costly misidentifications during the synthesis of critical pharmaceutical intermediates.

Sources

Foundational

A Guide to the Structural Elucidation of 2-amino-3-ethyl-phenol: A Hypothetical Case Study in X-ray Crystallography

Abstract This technical guide provides a comprehensive, field-proven methodology for the complete structural characterization of novel organic compounds, using the hypothetical case of 2-amino-3-ethyl-phenol. While a pub...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete structural characterization of novel organic compounds, using the hypothetical case of 2-amino-3-ethyl-phenol. While a public crystal structure for this specific molecule is not available as of this writing, this document serves as an authoritative walkthrough for researchers in crystallography, medicinal chemistry, and materials science on the necessary steps to determine such a structure. We will cover the entire workflow, from rational crystal growth and single-crystal X-ray diffraction (SC-XRD) data acquisition to structure solution, refinement, and in-depth analysis of intermolecular interactions. The protocols herein are designed to be self-validating, ensuring the generation of a high-quality, publishable crystal structure.

Introduction: The Rationale for Structural Analysis

In the fields of drug development and materials science, understanding the three-dimensional arrangement of atoms in a molecule is paramount. The precise architecture of a molecule, its conformation, and the way it interacts with its neighbors in the solid state dictate its physical and chemical properties. For a compound like 2-amino-3-ethyl-phenol, a substituted aminophenol, these properties could influence its efficacy as a pharmaceutical intermediate, its stability, solubility, and bioavailability.

X-ray crystallography remains the gold standard for unambiguously determining molecular structure.[1] This guide will detail the rigorous process required to take a synthesized compound, such as 2-amino-3-ethyl-phenol, from a powder in a vial to a fully refined and validated crystal structure. We will explain not just the steps involved, but the critical reasoning—the "why"—behind each experimental choice, reflecting a deep understanding of the crystallographic process.

The Crystallographic Workflow: From Powder to Structure

The path to a crystal structure is a multi-stage process that demands careful planning and execution. Each step builds upon the last, and errors in early stages can compromise the entire analysis. The overall workflow is a robust, self-validating system designed to ensure data integrity and produce a chemically sensible model.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination cluster_3 Phase 4: Analysis & Validation Synthesis Compound Synthesis (2-amino-3-ethyl-phenol) Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection SC_XRD Single-Crystal X-ray Diffraction (SC-XRD) Crystal_Selection->SC_XRD Data_Reduction Data Reduction & Integration SC_XRD->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXT) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation & CIF Generation (checkCIF) Structure_Refinement->Validation Analysis Structural Analysis (Intermolecular Interactions) Validation->Analysis Database Deposition (e.g., CSD) Validation->Database

Caption: The complete workflow for small-molecule crystal structure determination.

Experimental Methodologies: A Step-by-Step Guide

Prerequisite: Synthesis and Purity

Before attempting crystallization, it is crucial to ensure the high purity of the 2-amino-3-ethyl-phenol sample. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality. Standard characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be employed to confirm the identity and purity of the compound.

Step 1: Growing High-Quality Single Crystals

The most critical and often most challenging step is obtaining diffraction-quality single crystals.[2][3] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form. For a small organic molecule like 2-amino-3-ethyl-phenol, several methods should be attempted in parallel.

Protocol: Crystal Growth by Slow Evaporation

  • Solvent Screening: Dissolve a small amount (~5-10 mg) of 2-amino-3-ethyl-phenol in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) in small, clean vials to find a solvent in which the compound is moderately soluble.

  • Preparation: Prepare a nearly saturated solution using the best solvent identified. Filter the solution through a syringe filter (0.22 µm) into a clean vial. This removes dust or particulate matter that could act as unwanted nucleation sites.[4]

  • Evaporation: Cover the vial with a cap, or Parafilm, and pierce it with a needle. The size of the hole controls the rate of evaporation. A slower rate is generally better.[3][5]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate over several days to weeks.

  • Causality: Slow evaporation gradually increases the concentration beyond the saturation point, providing the ideal conditions for a few nucleation sites to form and grow into large, well-ordered crystals.[6]

Protocol: Crystal Growth by Vapor Diffusion

  • Setup: Dissolve the compound (~5-10 mg) in a small volume of a relatively non-volatile solvent in which it is highly soluble (e.g., dichloromethane). Place this inner vial inside a larger, sealable jar.

  • Anti-Solvent: In the outer jar, add a larger volume of a volatile "anti-solvent" in which the compound is insoluble, but which is miscible with the first solvent (e.g., hexane or pentane).[4]

  • Diffusion: Seal the outer jar. The volatile anti-solvent will slowly diffuse into the inner vial's solution.

  • Crystallization: As the anti-solvent concentration in the inner vial increases, the solubility of the compound decreases, leading to slow crystallization.[3]

  • Causality: This method provides exquisite control over the rate of supersaturation, often yielding superior crystals compared to slow evaporation.[3]

Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once suitable crystals (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) are obtained, the next step is to collect diffraction data.

Protocol: Data Collection on a Modern Diffractometer

  • Crystal Mounting: Using a microscope, select a high-quality single crystal. Mount it on a cryo-loop (a small nylon loop) with a touch of cryo-protectant oil (e.g., Paratone-N).[1]

  • Cryo-cooling: Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K).

    • Causality: Cooling to cryogenic temperatures minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data. It also protects the crystal from radiation damage from the X-ray beam.

  • Instrument Setup: Mount the crystal on the goniometer of a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).[1]

  • Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The instrument software will use these to determine the preliminary unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal's symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles (e.g., omega and phi scans) while exposing it to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[7]

  • Data Integration: After collection, the raw diffraction images are processed. The software integrates the intensity of each diffraction spot, corrects for experimental factors (like Lorentz and polarization effects), and generates a reflection file (e.g., an HKL file).[8]

Structure Solution and Refinement

This phase moves from experimental data to a chemical model. It is typically performed using a software suite like Olex2, which provides a graphical interface for powerful underlying programs like SHELX.[9][10][11]

Protocol: Structure Determination

  • Space Group Determination: The integrated data is analyzed to determine the crystal's space group. This is based on systematic absences in the diffraction pattern, which are characteristic of specific symmetry elements.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. Programs like SHELXT are highly effective at this.[12] This process generates an initial, incomplete model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization algorithm, typically with SHELXL.[10]

    • Causality: Refinement iteratively adjusts the atomic positions, and their anisotropic displacement parameters (which model thermal vibration), to minimize the difference between the diffraction pattern calculated from the model (Fc) and the observed pattern (Fo). The quality of the fit is monitored by the R-factor (R1); a value below 5% is typically considered excellent for small molecules.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then refined using appropriate geometric constraints (e.g., AFIX instructions in SHELXL).

  • Validation: The final refined model is validated using tools like checkCIF.[13] This process generates a Crystallographic Information File (CIF), the standard format for reporting crystal structures, and alerts the user to any potential issues with the structure.[14][15]

Hypothetical Results and Discussion for 2-amino-3-ethyl-phenol

Assuming a successful outcome of the above workflow, we can present the hypothetical results in a standardized format.

Crystal Data and Structure Refinement

The following table summarizes the crystallographic data that would be obtained for 2-amino-3-ethyl-phenol.

Parameter Hypothetical Value for C₈H₁₁NO
Empirical formulaC₈H₁₁NO
Formula weight137.18 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 6.2 Å, c = 14.1 Å, β = 98.5°
Volume734 ų
Z (molecules per unit cell)4
Density (calculated)1.24 g/cm³
Absorption coefficient0.08 mm⁻¹
F(000)296
Reflections collected / unique6800 / 1650 [R(int) = 0.025]
Final R indices [I > 2σ(I)]R1 = 0.038, wR2 = 0.095
R indices (all data)R1 = 0.045, wR2 = 0.102
Goodness-of-fit (S) on F²1.05
Molecular Structure and Supramolecular Interactions

The refined structure would reveal the precise bond lengths, angles, and conformation of the 2-amino-3-ethyl-phenol molecule. A key part of the analysis is understanding how the molecules pack in the crystal lattice, which is governed by intermolecular interactions. For this molecule, with its -OH (hydroxyl) and -NH₂ (amino) groups, hydrogen bonding is expected to be the dominant interaction.

These interactions create a supramolecular architecture. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the amino group can donate two hydrogen bonds. These interactions would likely link the molecules into chains, sheets, or a more complex three-dimensional network.

H_Bonding M1 Molecule A M2 Molecule B M1->M2 O-H···N M4 Molecule D M1->M4 N-H···O M3 Molecule C M2->M3 N-H···O M4->M3 O-H···N

Caption: A simplified diagram illustrating potential hydrogen bonding motifs.

A detailed analysis using software that calculates Hirshfeld surfaces can quantify these interactions, revealing the percentage contribution of different contacts (e.g., H···H, O···H, C···H) to the overall crystal packing.[16][17]

Complementary Analysis: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the definitive structure from a single crystal, Powder X-ray Diffraction (PXRD) is essential for analyzing the bulk material.

Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount of the bulk crystalline sample into a fine powder (~10 µm) to ensure random orientation of the crystallites.[18][19]

  • Data Collection: Place the powder on a low-background sample holder and collect a diffraction pattern over a range of 2θ angles (e.g., 5-50°).[20]

  • Analysis: The experimental PXRD pattern can be compared to the theoretical pattern calculated from the single-crystal CIF data. A good match confirms that the bulk material has the same crystal structure as the single crystal selected for analysis. This is a crucial step for phase identification and purity assessment.[21]

Conclusion

While the crystal structure of 2-amino-3-ethyl-phenol remains to be publicly reported, this guide has provided a comprehensive and authoritative framework for its determination. By following these validated protocols—from meticulous crystal growth and precise SC-XRD data collection to rigorous structure refinement and analysis—researchers can confidently elucidate the structures of this and other novel small molecules. The resulting structural information, encapsulated in a standard CIF, is the cornerstone of modern chemical research, enabling a deeper understanding of molecular properties and paving the way for rational design in drug development and materials science. The final, validated structure should be deposited in a public repository like the Cambridge Structural Database (CSD) to benefit the wider scientific community.[22][23][24]

References

  • University of Tokyo Library System. Cambridge Structural Database:CSD. [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • Bio-protocol. (2021). Powder X-ray Diffraction (PXRD). [Link]

  • Unknown Author. Powder X-ray Diffraction Protocol/SOP. [Link]

  • IUCr Journals. (2022). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. [Link]

  • Wikipedia. Cambridge Structural Database. [Link]

  • Osaka University, Institute for Protein Research. What is the Cambridge Structural Database. [Link]

  • CCDC. A short guide to Crystallographic Information Files. [Link]

  • MDPI. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. [Link]

  • IUCr. File syntax. [Link]

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  • J-Stage. (2022). Electronic Analysis of Intermolecular Interactions in Hexose Crystals. [Link]

  • YouTube. (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. [Link]

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  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). [Link]

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  • Staples, R. J. Growing and Mounting Crystals Your Instrument Will Treasure. [Link]

  • Unknown Author. Crystallization of small molecules. [Link]

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  • ACS Publications. (2000). Intermolecular Interactions in Strongly Polar Crystals with Layer Structures. [Link]

  • Unknown Author. Single Crystal X-ray Diffraction and Structure Analysis. [Link]

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  • Zenodo. Olex Tutorial. [Link]

  • YouTube. (2023). Some easy steps in Olex2. [Link]

  • Müller, P. (Ed.). (2006). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press. [Link]

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  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • SERC (Carleton). (2018). Single-crystal X-ray Diffraction. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 80(1). [Link]

  • Fromm, K. M. Guide for crystallization. [Link]

  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D, 62(8), 859-868. [Link]

Sources

Exploratory

Solubility Profile of 2-Amino-3-ethyl-phenol in Polar Organic Solvents

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-amino-3-ethyl-phenol in polar organic solvents. Recognizing the s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-amino-3-ethyl-phenol in polar organic solvents. Recognizing the scarcity of published empirical data for this specific molecule, this document emphasizes the foundational principles of solubility, outlines robust experimental methodologies for its determination, and discusses the critical physicochemical parameters that govern solute-solvent interactions. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to enable the accurate characterization of 2-amino-3-ethyl-phenol's solubility, a critical parameter for process development, formulation, and chemical synthesis.

Introduction: The Critical Role of Solubility

In the realms of pharmaceutical development and fine chemical synthesis, the solubility of an active molecule is a cornerstone property that dictates its behavior, efficacy, and viability. Low solubility can lead to significant challenges, including poor bioavailability in drug candidates, unpredictable results in in-vitro assays, and difficulties in purification and reaction kinetics.[1] Therefore, a thorough understanding of a compound's solubility profile across a range of relevant solvents is not merely an academic exercise but a fundamental prerequisite for successful development.

This guide focuses on 2-amino-3-ethyl-phenol, a substituted phenol of interest. Its structure, featuring a hydroxyl group, an amino group, and an ethyl group on an aromatic ring, presents a unique combination of polar and non-polar characteristics. These functional groups are capable of engaging in complex intermolecular interactions, making its solubility highly dependent on the chosen solvent system. This document will deconstruct these interactions and provide a roadmap for their experimental investigation.

Physicochemical Characterization of 2-Amino-3-ethyl-phenol

Before delving into solubility, it is essential to understand the intrinsic properties of the molecule itself. These parameters provide the basis for predicting its behavior in different solvent environments.

PropertyValue / DescriptionSource
Molecular Formula C₈H₁₁NO[2][3]
Molecular Weight 137.18 g/mol [2][3]
Structure CCC1=C(C(=CC=C1)O)N[2]
XLogP3 1.7[2]
Hydrogen Bond Donors 2 (from -OH and -NH₂)[3]
Hydrogen Bond Acceptors 2 (from O and N atoms)[3]
Topological Polar Surface Area (TPSA) 46.25 Ų[3]

Expert Insights: The structure of 2-amino-3-ethyl-phenol is amphiphilic. The phenolic hydroxyl and amino groups are polar and capable of forming strong hydrogen bonds, which will favor solubility in polar, protic solvents.[4][5][6] Conversely, the aromatic ring and the ethyl group introduce a non-polar, hydrophobic character, which will influence its interaction with less polar solvents. The XLogP3 value of 1.7 suggests a moderate degree of lipophilicity.

Theoretical Principles of Solubility in Polar Organic Solvents

The adage "like dissolves like" provides a simplified but powerful starting point. Solubility is governed by the balance of intermolecular forces between the solute and solvent molecules.[7] For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.[8]

The Role of Solvent Polarity

Solvent polarity is a key determinant in the solubility of phenolic compounds.[9][10] Polar solvents can effectively solvate the polar -OH and -NH₂ groups of 2-amino-3-ethyl-phenol. Solvents are broadly classified as:

  • Polar Protic Solvents: (e.g., methanol, ethanol, water). These solvents can act as both hydrogen bond donors and acceptors, allowing them to form strong intermolecular hydrogen bonds with the solute.[11] This typically leads to higher solubility for polar compounds like aminophenols.[12]

  • Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethylformamide (DMF)). These solvents have significant dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. They solvate through dipole-dipole interactions and by accepting hydrogen bonds from the solute's -OH and -NH₂ groups.

Hydrogen Bonding

The capacity of 2-amino-3-ethyl-phenol to both donate and accept hydrogen bonds is its most significant feature regarding solubility in polar solvents. The hydroxyl (-OH) and amino (-NH₂) groups can form strong hydrogen bonds with solvent molecules like alcohols or water, which greatly enhances solubility.[5][6] The strength of these interactions often correlates directly with the observed solubility.

Effect of Temperature

For most solid organic compounds, solubility increases with increasing temperature.[7][8] This relationship is described by the van 't Hoff equation, which links the change in solubility to the enthalpy of dissolution.[7][13][14] Since the dissolution of a solid is typically an endothermic process (requiring energy to break the crystal lattice), applying heat shifts the equilibrium towards greater solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain reliable, quantitative data, a rigorous experimental approach is necessary. The shake-flask method is widely considered the gold standard for determining thermodynamic equilibrium solubility due to its reliability and directness.[15]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess 2-amino-3-ethyl-phenol combine Combine in sealed vial prep_solid->combine prep_solvent Measure precise volume of polar organic solvent prep_solvent->combine agitate Agitate at constant temperature (e.g., 25°C) for 24-72 hours combine->agitate check Sample at intervals (e.g., 24h, 48h, 72h) agitate->check separate Centrifuge or filter to remove undissolved solid check->separate supernatant Collect clear supernatant separate->supernatant dilute Dilute supernatant with mobile phase supernatant->dilute analyze Quantify concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate solubility (mg/mL or mol/L) analyze->calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

Trustworthiness: This protocol is designed to be self-validating by including an equilibrium check. The agreement of concentration values from the final two time points confirms that the system has reached thermodynamic equilibrium.

  • Preparation:

    • Add an excess amount of solid 2-amino-3-ethyl-phenol to a series of glass vials. An excess is visually confirmed when undissolved solid remains at the bottom of the vial.

    • Causality: Adding a sufficient excess ensures that the solution becomes saturated, which is the definition of equilibrium solubility. However, adding too much can alter the properties of the solvent itself.[15]

    • Pipette a precise volume (e.g., 2.0 mL) of the desired polar organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a prolonged period, typically 24 to 72 hours. The time required depends on the dissolution rate of the compound.[1][16]

    • Self-Validation: To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentrations at 48h and 72h are statistically identical, equilibrium can be assumed.[16]

  • Phase Separation:

    • After equilibration, allow the vials to rest at the set temperature to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant.

    • To remove any remaining microscopic particles, either centrifuge the sample at high speed or filter it through a chemically inert syringe filter (e.g., PTFE).

    • Causality: This step is critical. Failure to remove all undissolved solids will lead to an overestimation of the solubility.

  • Analysis and Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for the analytical method).

    • Quantify the concentration of 2-amino-3-ethyl-phenol in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.[17]

    • A calibration curve prepared with known concentrations of 2-amino-3-ethyl-phenol must be used for accurate quantification.

    • Calculate the original solubility in the solvent, accounting for the dilution factor. Express the final result in units such as mg/mL or mol/L.

Predicted Solubility Profile and Data Interpretation

SolventPolarity IndexH-Bonding CapabilityPredicted SolubilityRationale
Methanol 5.1Protic (Donor/Acceptor)HighStrong H-bonding with both -OH and -NH₂ groups; small size allows effective solvation.[12][18]
Ethanol 5.2Protic (Donor/Acceptor)HighSimilar to methanol, strong H-bonding potential. Slightly larger size may slightly reduce solvation efficiency compared to methanol.[19]
Isopropanol 3.9Protic (Donor/Acceptor)Medium-HighGood H-bonding, but increased steric hindrance from the bulkier alkyl group may lower solubility compared to methanol/ethanol.
Acetonitrile 5.8Aprotic (Acceptor only)MediumPolar aprotic solvent; can accept H-bonds from the solute but cannot donate, leading to weaker overall interactions than alcohols.
Acetone 5.1Aprotic (Acceptor only)MediumSimilar to acetonitrile, relies on dipole-dipole interactions and H-bond acceptance.
Dimethylformamide (DMF) 6.4Aprotic (Acceptor only)HighHighly polar aprotic solvent, very effective at accepting hydrogen bonds, often leading to high solubility for many organic compounds.[20]

Expert Insights: The highest solubility is anticipated in polar protic solvents like methanol and ethanol, and in highly polar aprotic solvents like DMF. The ability of these solvents to effectively disrupt the solute's crystal lattice and form strong, energetically favorable interactions with its polar functional groups is the primary driver.

Key Intermolecular Interactions Governing Solubility

The dissolution process is a competition between three sets of interactions. A favorable outcome for solubility occurs when the solute-solvent interactions are dominant.

Caption: Intermolecular forces at play during the dissolution process.

For 2-amino-3-ethyl-phenol, the strong intermolecular hydrogen bonds in its solid crystal form (solute-solute interactions) must be broken. Simultaneously, the hydrogen bonds and dipole-dipole forces holding the solvent molecules together (solvent-solvent interactions) must be disrupted to create a cavity for the solute molecule. Finally, new, strong hydrogen bonds and other polar interactions form between the aminophenol and the solvent molecules (solute-solvent interactions). The net energy change of this process dictates the extent of solubility.

Conclusion and Future Perspectives

This guide establishes a comprehensive framework for approaching the solubility of 2-amino-3-ethyl-phenol. While a definitive solubility profile requires empirical measurement, the principles and protocols detailed herein provide the necessary tools for its accurate determination. The molecule's amphiphilic nature, driven by its polar hydroxyl/amino groups and non-polar ethyl/aromatic moieties, suggests a nuanced solubility profile that will be highest in polar protic solvents.

For drug development professionals, the next steps would involve not only determining the solubility in pure solvents but also in binary solvent systems and biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). Understanding the pH-dependent solubility, given the acidic and basic functional groups, would also be a critical area of investigation, likely employing potentiometric titration methods.[21][22] The systematic application of these methodologies will yield the high-quality data necessary to guide formulation, ensure process efficiency, and accelerate the development timeline.

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  • Drago, R. S., et al. Enthalpy Change of Hydrogen Bond Formation between Ortho-Substituted Phenols and Aliphatic Amines. ACS Publications. [Link]

  • Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, and naphthols. Byjus. [Link]

  • Synthesis of m-ethylphenol. Mol-Instincts. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for 2-Amino-3-ethylphenol: Mechanism, Workflow, and Analytical Validation

Strategic Rationale & Mechanistic Overview 2-Amino-3-ethylphenol (CAS: 398136-39-5) is a highly versatile building block utilized in the synthesis of polyimide resins, rubber coupling agents, and complex heterocyclic pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Overview

2-Amino-3-ethylphenol (CAS: 398136-39-5) is a highly versatile building block utilized in the synthesis of polyimide resins, rubber coupling agents, and complex heterocyclic pharmaceuticals such as 1,4-benzoxazin-3-ones[1][2].

The synthesis of this target compound relies on a highly controlled, two-step sequence beginning with the commercially available precursor, 3-ethylphenol.

  • Step 1 (Electrophilic Aromatic Substitution): The phenolic hydroxyl group is a strong activating and ortho/para-directing group. Nitration of 3-ethylphenol yields a mixture of regioisomers (2-nitro, 4-nitro, and 6-nitro). Although the C2 position is sterically hindered by the adjacent ethyl group, the synergistic directing effects of both the hydroxyl and ethyl groups drive substitution at this site[3]. The resulting 3-ethyl-2-nitrophenol exhibits strong intramolecular hydrogen bonding between the C1-OH and C2-NO 2​ groups, which significantly lowers its polarity compared to the para-isomer, enabling efficient isolation via chromatography[3][4].

  • Step 2 (Nitro Reduction): The isolated 3-ethyl-2-nitrophenol is subjected to catalytic hydrogenation. Utilizing Palladium on Carbon (Pd/C) under a hydrogen atmosphere provides a clean, atom-economical reduction to the primary amine, avoiding the toxic metal waste and harsh aqueous workups associated with dissolving metal reductions[2].

Process Visualization

SynthesisWorkflow SM Starting Material 3-Ethylphenol Nitration Step 1: Electrophilic Aromatic Nitration (HNO3, AcOH, 0-5°C) SM->Nitration Mixture Isomeric Mixture (2-NO2, 4-NO2, 6-NO2) Nitration->Mixture Separation Purification (Silica Gel Chromatography) Mixture->Separation Intermediate Isolated Intermediate 3-Ethyl-2-nitrophenol Separation->Intermediate Isolates target ortho-isomer Reduction Step 2: Catalytic Hydrogenation (H2, 10% Pd/C, MeOH, RT) Intermediate->Reduction Product Target Compound 2-Amino-3-ethylphenol Reduction->Product Quantitative conversion

Figure 1: Two-step synthetic workflow for 2-amino-3-ethylphenol via nitration and reduction.

Reagent Matrix

Reagent / MaterialRole in SynthesisEquivalents / AmountSafety & Handling Causality
3-Ethylphenol Starting Material1.0 equivCorrosive; handle with gloves in a fume hood.
Nitric Acid (65%) Electrophile Source1.1 equivStrong oxidizer. Must be added dropwise at low temperatures to prevent explosive exotherms.
Glacial Acetic Acid Solvent (Step 1)0.5 MSolubilizes the phenol and stabilizes the nitronium ion.
10% Pd/C Hydrogenation Catalyst10 wt%Pyrophoric when dry. Always wet with solvent under inert gas before introducing H2​ .
Hydrogen Gas ( H2​ ) ReductantExcess (1-3 atm)Highly flammable. Ensure the reaction vessel is thoroughly purged of oxygen.
Methanol (Anhydrous) Solvent (Step 2)0.2 MHigh solubility for both the nitroaromatic precursor and hydrogen gas.

Step-by-Step Methodologies

Step 1: Regioselective Nitration & Isolation of 3-Ethyl-2-nitrophenol

The goal of this step is to introduce the nitro group while suppressing over-oxidation of the highly activated phenol ring.

  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethylphenol (50.0 mmol) in 100 mL of glacial acetic acid.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Phenols are highly susceptible to oxidative cleavage by nitric acid at room temperature; strict thermal control ensures chemoselectivity[4].

  • Electrophilic Addition: Prepare a dilute solution of 65% nitric acid (55.0 mmol, 1.1 equiv) in 20 mL of glacial acetic acid. Add this solution dropwise to the stirring phenol solution over a period of 30–45 minutes using an addition funnel.

  • Reaction Maturation: Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to stir for an additional 1 hour at room temperature.

  • Quench & Extraction: Pour the dark reaction mixture over 200 g of crushed ice to quench the reaction. Extract the aqueous mixture with Ethyl Acetate (3 × 75 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3​ in portions until the gas evolution ceases and the aqueous phase is neutral. Follow with a brine wash (50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validating Purification: The crude oil contains a mixture of isomers[3]. Load the crude material onto a silica gel column. Elute with a gradient of Hexane/Ethyl Acetate (95:5 to 80:20).

    • Validation Check: The target 3-ethyl-2-nitrophenol will elute first. Its intramolecular hydrogen bonding masks the polar hydroxyl group from the silica stationary phase, giving it a higher Rf​ value than the 4-nitro and 6-nitro isomers.

Step 2: Catalytic Hydrogenation to 2-Amino-3-ethylphenol

This step quantitatively reduces the nitro group to a primary amine under mild conditions.

  • System Purge: Transfer the purified 3-ethyl-2-nitrophenol (20.0 mmol) to a heavy-walled hydrogenation flask and dissolve it in 100 mL of anhydrous methanol.

  • Catalyst Introduction: Flush the flask with Argon for 5 minutes. Carefully add 10% Pd/C (approx. 10 wt% relative to the substrate) to the solution. Causality: Adding the catalyst under an argon blanket prevents auto-ignition caused by methanol vapors contacting dry palladium in the presence of atmospheric oxygen.

  • Hydrogenation: Seal the flask, evacuate the atmosphere under vacuum, and backfill with Hydrogen gas ( H2​ ). Repeat this evacuation/backfill cycle three times to ensure a pure H2​ environment.

  • Reaction: Stir the suspension vigorously at room temperature under a hydrogen balloon (approx. 1 atm) for 4–6 hours[2].

  • Reaction Monitoring (Self-Validation): Withdraw a 0.1 mL aliquot, filter through a micro-plug of Celite, and analyze via TLC (Hexane:EtOAc 7:3). The reaction is complete when the yellow nitro spot disappears and a new, lower Rf​ spot appears that stains actively with Ninhydrin (indicating a primary amine).

  • Workup: Purge the flask thoroughly with Argon to displace all hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol (2 × 20 mL). Safety Note: Keep the Celite pad wet; dry Pd/C can ignite.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 2-amino-3-ethylphenol. Store the product in an amber vial under an inert atmosphere (Argon/Nitrogen) at 4 °C to prevent oxidative degradation (browning) over time[1].

Analytical Validation Checkpoints

To ensure the trustworthiness of the synthesized batch, validate the final product against the following physicochemical and spectroscopic parameters:

Analytical MethodExpected Value / ObservationDiagnostic Purpose
Physical Appearance Off-white to pale brown solidVisual confirmation. Rapid darkening indicates air-oxidation of the aminophenol.
Mass Spectrometry (ESI+) Target: [M+H]+ m/z 138.1Confirms the molecular weight (137.18 g/mol ) of the target compound[1].
TLC (Hexane:EtOAc 7:3) Rf​≈0.4 (UV active, Ninhydrin +)Confirms the presence of the primary amine and absence of the nitro precursor.
1 H NMR (400 MHz, CDCl 3​ ) δ 1.25 (t, 3H), 2.60 (q, 2H), 3.5–4.5 (br s, 3H, -NH 2​ & -OH), 6.5–6.8 (m, 3H)Confirms the intact ethyl group and the 1,2,3-trisubstituted aromatic splitting pattern.

References

  • National Institutes of Health. "2-Amino-3-ethyl-phenol | C8H11NO | CID 22665324". PubChem. URL:[Link]

  • Wakamatsu, K., et al. "Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin". Molecules, 2012. URL:[Link]

  • ACS Publications. "Metal-Free Oxidative Annulation of Phenols and Amines: A General Synthesis of Benzoxazoles". The Journal of Organic Chemistry, 2022. URL:[Link]

Sources

Application

Application Notes & Protocols: 2-Amino-3-ethyl-phenol as a Versatile Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Value of Substituted Aminophenols Phenolic compounds are foundational scaffolds in medicinal chemistry, present in a significant number of FDA-approved drugs and natural products.[1][2] Their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Substituted Aminophenols

Phenolic compounds are foundational scaffolds in medicinal chemistry, present in a significant number of FDA-approved drugs and natural products.[1][2] Their derivatives exhibit a vast spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Within this class, aminophenols are particularly prized as synthetic intermediates due to the presence of two highly reactive functional groups: the nucleophilic amine and the versatile phenol.[5]

This guide focuses on 2-amino-3-ethyl-phenol , a specific structural variant whose utility is enhanced by the presence of an ethyl group. This substituent provides distinct steric and electronic properties compared to simpler aminophenols, allowing for the fine-tuning of a derivative's lipophilicity, metabolic stability, and target-binding interactions. This document provides an in-depth look at the properties of this intermediate and detailed protocols for its application in synthesizing pharmacologically relevant heterocyclic systems.

Physicochemical Properties and Safety Data

A comprehensive understanding of the starting material's properties and safety profile is paramount for successful and safe experimentation.

Properties of 2-Amino-3-ethyl-phenol
PropertyValueSource
CAS Number 398136-39-5[6][7]
Molecular Formula C₈H₁₁NO[6][7]
Molecular Weight 137.18 g/mol [6][7]
Appearance Light yellow solid[8]
Purity (Typical) ≥96%[7][8]
SMILES CCC1=C(C(=CC=C1)O)N[6][7]
InChIKey LVIDDVVDZXNNRD-UHFFFAOYSA-N[6][8]
Critical Safety & Handling Information

While a specific Safety Data Sheet (SDS) for 2-amino-3-ethyl-phenol is not broadly available, data from analogous compounds like 2-aminophenol and various ethylphenols indicate that it should be handled with care.[9][10][11][12]

  • General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[9][10][13] May cause skin and eye irritation or burns.[9][13]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[12][13] Handle only in a well-ventilated area or a chemical fume hood.[10][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[12][13]

  • First Aid Measures:

    • Skin Contact: Immediately flush skin with plenty of water while removing contaminated clothing.[9]

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[9]

    • Ingestion/Inhalation: Move to fresh air. Do NOT induce vomiting.[9][10] Seek immediate medical attention in all cases of exposure.

Core Reactivity & Synthetic Pathways

The synthetic versatility of 2-amino-3-ethyl-phenol stems from the distinct reactivity of its amino and hydroxyl groups. The ortho-relationship of these groups, combined with the ethyl substituent, makes it an ideal precursor for constructing complex heterocyclic scaffolds. The diagram below illustrates the principal reaction types that can be exploited.

G Start 2-Amino-3-ethyl-phenol N_Alkylation N-Alkylation / N-Arylation Start->N_Alkylation R-X, Base N_Acylation N-Acylation Start->N_Acylation Acyl Chloride / Anhydride O_Alkylation O-Alkylation / O-Acylation Start->O_Alkylation R-X, Base (selective protection) Cyclization Cyclization Reactions Start->Cyclization Oxidants, Bifunctional Reagents EAS Electrophilic Aromatic Substitution (EAS) Start->EAS Halogens, Nitrating agents

Caption: Key synthetic transformations of 2-amino-3-ethyl-phenol.

Application Protocol 1: Synthesis of Bioactive Phenoxazine Derivatives

Objective: To synthesize a substituted phenoxazinone derivative via oxidative cyclization. Phenoxazines are a class of heterocyclic compounds investigated for their anticancer and antimicrobial activities.[14] This protocol adapts a known procedure for the closely related 2-amino-3-methylphenol.[14]

Causality Behind Experimental Choices:

  • Oxidant: Activated Manganese(IV) oxide (MnO₂) is chosen as a relatively mild and effective oxidizing agent for the dimerization and cyclization of aminophenols, minimizing over-oxidation and side product formation.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for the starting material and is relatively inert under these reaction conditions.

  • Monitoring: Thin Layer Chromatography (TLC) provides a rapid and simple method to track the consumption of the starting material and the formation of the product, allowing for accurate determination of reaction completion.

  • Purification: Filtration through Celite® is used to remove the solid MnO₂ oxidant. Subsequent column chromatography is the standard and most effective method for purifying the crude product from any remaining starting material or minor byproducts.

Experimental Protocol: Oxidative Dimerization

Materials:

  • 2-Amino-3-ethyl-phenol (1.0 eq)

  • Activated Manganese(IV) oxide (MnO₂) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for TLC and column chromatography)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-ethyl-phenol (e.g., 1.0 g, 7.29 mmol) in 100 mL of anhydrous dichloromethane.

  • Addition of Oxidant: To the stirred solution, add activated manganese(IV) oxide (e.g., 1.58 g, 18.22 mmol) portion-wise at room temperature. Note: The reaction is typically exothermic; add slowly if necessary.

  • Reaction: Stir the resulting suspension vigorously at room temperature for 24-48 hours.

  • Monitoring: Monitor the reaction progress by TLC, using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The reaction is complete when the starting material spot is no longer visible.[14]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with additional dichloromethane (3 x 20 mL) to ensure all product is collected.[14]

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, eluting with a suitable gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3) to afford the pure phenoxazinone product.

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR) to confirm its structure and purity.

Application Protocol 2: Multi-step Synthesis of a Substituted Carbazole Core

Objective: To synthesize a carbazole derivative, another crucial scaffold in medicinal chemistry. This synthesis involves an initial N-acetylation to protect the amine, followed by a Cadogan cyclization to form the core heterocyclic structure.[14]

Causality Behind Experimental Choices:

  • N-Acetylation: The amino group is more nucleophilic than the hydroxyl group and can interfere with the desired cyclization. Protecting it as an acetamide directs the subsequent reaction. Acetic anhydride is a common and efficient acetylating agent.

  • Cadogan Cyclization: This reaction utilizes a phosphite reagent (e.g., triethyl phosphite) to deoxygenate a nitro group or, in this modified context, to facilitate a reductive cyclization of the N-acetylated aminophenol precursor, forming the five-membered nitrogen-containing ring of the carbazole.

  • N-Alkylation: This final step demonstrates how the synthesized carbazole core can be further functionalized. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the carbazole nitrogen, forming a nucleophilic anion that readily reacts with an alkylating agent.

Experimental Protocol: Three-Step Synthesis

Step 1: N-Acetylation of 2-Amino-3-ethyl-phenol

  • Dissolve 2-amino-3-ethyl-phenol in glacial acetic acid in a round-bottom flask.

  • Add acetic anhydride (1.1 eq) and heat the mixture under reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it into a beaker of ice-water with stirring.

  • Filter the resulting precipitate, wash thoroughly with water, and dry to obtain N-(3-ethyl-2-hydroxyphenyl)acetamide.[14]

Step 2: Cadogan Cyclization

  • Treat the N-(3-ethyl-2-hydroxyphenyl)acetamide from Step 1 with triethyl phosphite (excess, ~5-10 eq).

  • Heat the mixture at a high temperature (typically 160-200 °C) to induce the reductive cyclization.

  • Monitor the reaction by TLC. The reaction can take several hours.

  • Cool the reaction mixture and purify directly by column chromatography on silica gel to yield the ethyl-substituted carbazole derivative.

Step 3: N-Alkylation of the Carbazole Core

  • To a solution of the carbazole from Step 2 in a suitable anhydrous solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Allow the mixture to stir for 30 minutes at 0 °C.

  • Add an appropriate alkylating agent (e.g., benzyl bromide or iodomethane, 1.1 eq) and allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by carefully quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography.[14]

General Experimental & Analytical Workflow

The following diagram outlines a self-validating workflow applicable to the synthesis of derivatives from 2-amino-3-ethyl-phenol. Each stage includes critical validation and decision points to ensure the integrity of the final compound.

G Reagents 1. Reagent Prep & QC (2-Amino-3-ethyl-phenol, Solvents, Reagents) Reaction 2. Chemical Synthesis (e.g., Cyclization) Reagents->Reaction Monitoring 3. In-Process Control (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Work-up & Isolation (Quenching, Extraction) Monitoring->Workup Complete Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Structure & Purity Analysis (NMR, MS, HPLC) Purification->Characterization Final Pure Target Compound Characterization->Final

Caption: A validated workflow for pharmaceutical intermediate synthesis.

Disclaimer

The information provided in this document is intended for Research Use Only (RUO) by trained professionals. It is not for diagnostic or therapeutic use. The protocols described are based on established chemical principles and analogous reactions; however, they must be adapted and optimized for specific experimental setups. All laboratory work should be conducted with appropriate safety precautions.

References

  • Chemical Synthesis Database. (2025, May 20). 3-(2-aminoethyl)phenol. Chemical Synthesis Database. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. Biochem Chemopharma. Retrieved from [Link]

  • Acros Organics. (n.d.). MATERIAL SAFETY DATA SHEET. Acros Organics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-ethyl-phenol. PubChem. Retrieved from [Link]

  • Synthesis Database. (n.d.). Synthesis of m-ethylphenol. Synthesis Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Request PDF. Retrieved from [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol.
  • ResearchGate. (2023, June 5). (PDF) Phenol Derivatives and Their Bioactivities: A Comprehensive Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, February 21). C–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. RSC Publishing. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023, September 7). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved from [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (n.d.). PubMed Central. Retrieved from [Link]

  • Growing Science. (2014, January 30). A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016, January 10). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. Retrieved from [Link]

  • PMC. (2024, October 10). Amine Exchange of Aminoalkylated Phenols as Dynamic Reaction in Benzoxazine/Amine‐Based Vitrimers. Retrieved from [Link]

  • Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (n.d.). PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry: Education. (2007, January 1). Phenols in medicine | Feature. Retrieved from [Link]

Sources

Method

Application Note: Chromatographic Separation and Extraction of 2-Amino-3-ethylphenol

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Causality Guide Introduction & Chemical Causality The isolation and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Causality Guide

Introduction & Chemical Causality

The isolation and quantification of substituted aminophenols, such as 2-amino-3-ethylphenol , present unique analytical challenges due to their amphoteric nature and susceptibility to oxidation. This compound features two highly reactive, ionizable functional groups: a basic primary amine ( −NH2​ ) and an acidic phenolic hydroxyl ( −OH ), appended to an ethyl-substituted benzene ring.

To develop a robust, self-validating analytical method, we must exploit the pH-dependent ionization of the molecule. At a low pH (< 3.0), the amine group is fully protonated (cationic), while the phenol remains neutral. At a high pH (> 10.0), the phenol deprotonates (anionic), and the amine is neutral. This protocol leverages these distinct pKa values to achieve absolute selectivity during Solid-Phase Extraction (SPE) and high-resolution separation during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [1, 2].

Table 1: Physicochemical Properties & Causality Matrix
PropertyValue (Approx.)Analytical Causality & Workflow Implication
pKa (Amine) ~4.5Requires pH < 3.0 to ensure 100% protonation for cation-exchange SPE retention.
pKa (Phenol) ~9.5Requires pH < 7.0 during HPLC to prevent peak tailing from partial deprotonation.
LogP (Octanol/Water) ~1.8Moderately hydrophobic; requires organic modifiers (MeCN/MeOH) for RP-HPLC elution.
Oxidation Potential HighTrace antioxidants (e.g., ascorbic acid) or acidic conditions prevent degradation during prep.

Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)

Traditional liquid-liquid extraction (LLE) often yields poor recovery for amphoteric compounds due to emulsion formation and incomplete partitioning. Instead, this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) SPE [1].

The Causality of MCX: MCX sorbents contain both hydrophobic (polymeric or C18) and strong cation-exchange (sulfonic acid) functional groups. By acidifying the sample to pH 3.0, the amine group of 2-amino-3-ethylphenol is protonated. As the sample passes through the sorbent, the analyte binds ionically to the sulfonic acid groups and hydrophobically to the polymer backbone. This dual-retention mechanism allows for aggressive washing with 100% organic solvents to remove neutral and acidic impurities without risking analyte breakthrough [1]. Elution is then triggered by introducing a basic organic solvent, which neutralizes the amine, breaking the ionic bond and eluting the target.

Step-by-Step SPE Protocol

Materials: Polymeric Mixed-Mode Cation Exchange Cartridges (e.g., Oasis MCX or Strata-X-C, 30 mg/1 mL).

StepReagent / SolventVolumeMechanistic Purpose
1. Condition 100% Methanol (MeOH)2.0 mLSolvates the polymeric sorbent bed to maximize surface area.
2. Equilibrate 0.1% Formic Acid (FA) in H2​O 2.0 mLEstablishes the acidic environment necessary for ionic binding.
3. Load Sample (Adjusted to pH 3.0 with FA)1.0 - 5.0 mLProtonated 2-amino-3-ethylphenol binds to sulfonic acid sites.
4. Wash 1 0.1% Formic Acid (FA) in H2​O 2.0 mLRemoves highly polar, aqueous-soluble matrix interferences.
5. Wash 2 100% Methanol (MeOH)2.0 mLRemoves hydrophobic neutral and acidic impurities (analyte remains ionically bound).
6. Elute 5% NH4​OH in Methanol2.0 mLDeprotonates the amine (pH > 10), breaking the ionic interaction for analyte release.
7. Reconstitute 0.1% FA in H2​O :MeCN (95:5)0.5 mLEvaporate eluate under N2​ and reconstitute in initial HPLC mobile phase.
SPE Workflow Visualization

SPE_Workflow Condition 1. Condition MeOH & 0.1% FA Load 2. Load Sample Acidified to pH 3.0 Condition->Load Wash1 3. Wash Aqueous 0.1% FA in Water Load->Wash1 Wash2 4. Wash Organic 100% Methanol Wash1->Wash2 Elute 5. Elute Analyte 5% NH4OH in MeOH Wash2->Elute Analyze 6. Reconstitute LC-MS Analysis Elute->Analyze

Figure 1: Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for amphoteric aminophenols.

Chromatographic Separation: RP-HPLC-UV/MS

For the separation of 2-amino-3-ethylphenol from structurally similar isomers or synthesis impurities (e.g., nitrophenols, acetanilides), Reversed-Phase HPLC coupled with UV diode-array detection and Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard [3, 4].

The Causality of the Mobile Phase: Aminophenols are highly polar and can exhibit severe peak tailing on standard C18 columns due to secondary interactions with residual surface silanols. To suppress this, the mobile phase must be strictly buffered at an acidic pH. Using 0.1% Formic Acid serves a dual purpose: it keeps the amine group fully protonated (preventing tailing) and acts as an excellent volatile ion-pairing agent that enhances ionization efficiency in the positive ESI-MS mode ( [M+H]+ )[2, 3].

HPLC Method Parameters
ParameterSpecification
Column High-purity C18 or Mixed-Mode RP (e.g., Newcrom R1), 100 x 2.1 mm, 1.7 µm
Column Temperature 40 °C (Reduces backpressure and improves mass transfer)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in MS-Grade Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Detection (UV) 275 nm and 220 nm (Optimal absorbance for substituted phenols)
Detection (MS) ESI Positive Mode, SIM or MRM tracking [M+H]+
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.095.05.0Initial
1.095.05.0Isocratic hold (focuses polar analytes)
6.050.050.0Linear ramp (elutes 2-amino-3-ethylphenol)
8.05.095.0Column wash (removes hydrophobic matrix)
10.05.095.0Isocratic hold
10.195.05.0Re-equilibration
14.095.05.0End of run
Chromatographic Mechanism Visualization

HPLC_Mechanism Analyte 2-Amino-3-ethylphenol (Protonated Amine at pH 2.7) Interaction Partitioning Mechanism Hydrophobic Retention + Silanol Shielding by FA Analyte->Interaction MobilePhase Mobile Phase 0.1% FA in H2O/MeCN MobilePhase->Interaction StationaryPhase Stationary Phase C18 Hydrophobic Ligands StationaryPhase->Interaction Detector Detection UV (275nm) & ESI-MS(+) Interaction->Detector Gradient Elution

Figure 2: Mechanistic interactions during RP-HPLC separation of protonated aminophenols.

Establishing a Self-Validating System

To ensure absolute trustworthiness in this protocol, the method must be designed as a self-validating system . This means the protocol inherently flags its own failures during execution:

  • Internal Standardization (Isotope Dilution): Prior to SPE, spike the raw sample with a stable isotopically labeled analog (e.g., 13C6​ -aminophenol). Because the labeled standard shares the exact physicochemical properties of 2-amino-3-ethylphenol, any loss during SPE or ion suppression in the MS source will affect both equally. A standard recovery of <70% immediately flags a matrix effect or SPE breakthrough.

  • Fractional Analysis for Breakthrough: During method validation, collect the SPE "Load" and "Wash 2" (100% MeOH) fractions and inject them into the HPLC.

    • Causality Check: If 2-amino-3-ethylphenol appears in the Load fraction, the sample pH was too high (amine not protonated) or the sorbent capacity was exceeded. If it appears in the Wash 2 fraction, the wash solvent was inadvertently basic, breaking the ionic bond prematurely.

  • Peak Symmetry Monitoring: Monitor the USP tailing factor ( Tf​ ) of the analyte peak. A Tf​>1.5 indicates that the mobile phase pH has drifted upward, allowing secondary interactions with column silanols. This acts as an immediate, built-in diagnostic for mobile phase degradation.

References

  • Solid-Phase Extraction - Chemistry LibreTexts Chemistry LibreTexts. URL:[Link]

  • Separation of 3-Aminophenol on Newcrom R1 HPLC column SIELC Technologies. URL:[Link]

  • High-Throughput LC/MS Purification of Pharmaceutical Impurities Agilent Technologies. URL:[Link]

  • One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol Green Chemistry (RSC Publishing). URL:[Link]

Application

Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Amino-3-ethyl-phenol

Introduction: The Versatility of Azo Dyes and the Potential of 2-Amino-3-ethyl-phenol Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of Azo Dyes and the Potential of 2-Amino-3-ethyl-phenol

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants.[1][2] Their extensive conjugated systems are responsible for their vibrant colors, making them indispensable in a myriad of applications, including textiles, printing, and as pH indicators. Beyond their traditional use as colorants, azo compounds are gaining significant attention in the pharmaceutical and drug development sectors due to their diverse biological activities.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel azo dyes using 2-amino-3-ethyl-phenol as the key starting material. The strategic placement of the amino and hydroxyl groups, along with the ethyl substituent on the aromatic ring, offers a unique scaffold for creating a diverse library of azo compounds with potentially interesting chromophoric and biological properties. We will delve into the fundamental principles of azo dye synthesis, provide detailed, step-by-step protocols, and discuss the necessary safety precautions and characterization techniques.

Theoretical Framework: The Chemistry of Azo Dye Synthesis

The synthesis of azo dyes from 2-amino-3-ethyl-phenol follows a well-established two-step electrophilic aromatic substitution reaction:

  • Diazotization: The process begins with the conversion of the primary aromatic amine, 2-amino-3-ethyl-phenol, into a diazonium salt. This reaction is typically carried out in a cold, acidic solution with a source of nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[][4] The low temperature (0-5 °C) is crucial to prevent the highly unstable diazonium salt from decomposing.[1]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aniline.[5] The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring of the coupling component.[5] The position of the coupling is directed by the activating group on the coupling component, typically occurring at the para position unless it is blocked.[1]

The overall reaction scheme can be visualized as follows:

Azo Dye Synthesis Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling amine 2-Amino-3-ethyl-phenol reagents_d NaNO₂ + HCl (aq) 0-5 °C amine->reagents_d diazonium 3-Ethyl-2-hydroxyphenyldiazonium chloride reagents_d->diazonium coupling_component Coupling Component (e.g., Phenol, Naphthol, Aniline) diazonium->coupling_component Alkaline Solution azo_dye Azo Dye diazonium->azo_dye Final Product coupling_component->azo_dye

Caption: General workflow for the synthesis of an azo dye from 2-amino-3-ethyl-phenol.

Safety First: Essential Precautions

The synthesis of azo dyes involves the use of hazardous chemicals. Adherence to strict safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Diazonium Salts: Aromatic diazonium salts are thermally unstable and can be explosive in their solid, dry state.[1] They should always be prepared in solution and used immediately without isolation.

  • 2-Amino-3-ethyl-phenol: This compound is a substituted aminophenol and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle them with caution and have appropriate spill kits readily available.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of an azo dye using 2-amino-3-ethyl-phenol. As a representative example, we will describe the coupling with 2-naphthol.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
2-Amino-3-ethyl-phenolReagent GradeSigma-Aldrich
Sodium Nitrite (NaNO₂)ACS ReagentFisher Scientific
Hydrochloric Acid (HCl), conc.ACS ReagentVWR
2-NaphtholReagent GradeAlfa Aesar
Sodium Hydroxide (NaOH)ACS ReagentEMD Millipore
UreaACS ReagentBio-Rad
Ethanol, 95%Laboratory GradeDecon Labs
Distilled or Deionized Water--
Ice--
Beakers, Erlenmeyer flasks--
Graduated cylinders, Pipettes--
Magnetic stirrer and stir bar--
Buchner funnel and filter paper--
pH paper or pH meter--
Protocol 1: Diazotization of 2-Amino-3-ethyl-phenol
  • Preparation of the Amine Solution: In a 100 mL beaker, dissolve 1.37 g (0.01 mol) of 2-amino-3-ethyl-phenol in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir the mixture until a clear solution is obtained. If necessary, gently warm the mixture to aid dissolution, then cool it back to room temperature.

  • Cooling: Place the beaker containing the amine solution in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is critical to maintain this temperature range throughout the diazotization process.[6]

  • Preparation of Sodium Nitrite Solution: In a separate 50 mL beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine solution over a period of 10-15 minutes, ensuring the temperature does not rise above 5 °C.[6] Continuous and efficient stirring is essential.

  • Confirmation of Diazotization: After the addition is complete, continue stirring for an additional 10 minutes. Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.

  • Removal of Excess Nitrous Acid: To remove the excess nitrous acid, add a small amount of urea (approximately 0.1 g) to the reaction mixture until the starch-iodide test is negative. The resulting solution is the diazonium salt of 2-amino-3-ethyl-phenol and should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol
  • Preparation of the Coupling Component Solution: In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cooling: Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.[7] A brightly colored precipitate of the azo dye should form immediately.

  • Completion of Reaction: Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Isolation of the Azo Dye: Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid dye on the filter paper with cold distilled water until the filtrate is neutral to pH paper. This removes any unreacted starting materials and inorganic salts.

  • Drying: Dry the azo dye in a desiccator or in a drying oven at a low temperature (e.g., 60-70 °C).

Experimental_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up and Purification a Dissolve 2-amino-3-ethyl-phenol in HCl(aq) b Cool to 0-5 °C a->b d Add NaNO₂ solution dropwise b->d c Prepare NaNO₂ solution c->d e Test for excess HNO₂ d->e f Add urea to remove excess HNO₂ e->f i Add diazonium salt solution slowly f->i Freshly prepared diazonium salt g Dissolve 2-naphthol in NaOH(aq) h Cool to 0-5 °C g->h h->i j Stir for 30 minutes i->j k Vacuum filtration j->k l Wash with cold water k->l m Dry the azo dye l->m

Caption: Step-by-step experimental workflow for the synthesis of an azo dye.

Characterization of the Synthesized Azo Dye

The structure and purity of the synthesized azo dye should be confirmed using various analytical techniques.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

    • A broad O-H stretching band around 3200-3600 cm⁻¹.

    • Aromatic C-H stretching bands around 3000-3100 cm⁻¹.

    • The characteristic N=N stretching vibration for the azo group, typically in the region of 1400-1500 cm⁻¹.[8]

    • Aromatic C=C stretching bands around 1450-1600 cm⁻¹.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, recorded in a suitable solvent like ethanol or DMSO, will show absorption bands in the visible region, which are responsible for the color of the dye. The λmax (wavelength of maximum absorbance) is a characteristic property of the dye.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the structure of the molecule. The spectra should be consistent with the expected structure of the azo dye, showing signals for all the different types of protons and carbons in the molecule.

Conclusion and Future Perspectives

This guide provides a robust framework for the synthesis of novel azo dyes from 2-amino-3-ethyl-phenol. By varying the coupling component, a wide array of azo dyes with diverse colors and properties can be synthesized. These newly synthesized compounds can then be screened for their potential applications in various fields, including as textile dyes, pH indicators, or as scaffolds for the development of new therapeutic agents. The detailed protocols and characterization methods outlined herein will enable researchers to confidently explore the rich chemistry of azo dyes derived from 2-amino-3-ethyl-phenol.

References

  • Patel, P. S. (2012). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Archives of Applied Science Research, 4(2), 846-851.
  • The Synthesis of Azo Dyes. (n.d.).
  • Abrahart, E. N. (2013).
  • Synthesis of New Azo Dye and Its Iron Complex Derived from 3-aminophenol. (2015). Modern Scientific Press Company.
  • Shatha M. H. (2018). Synthesis, Spectral Studies and Biological Activity of Azo dye Complexes with Some MetalIons. Journal Of Global Pharma Technology, 10(6).
  • Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. (2021).
  • spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. (2023). Science World Journal, 18(2).
  • Mono azo dyes were synthesized using diazotized 2-amino-1, 3-benzothiazole followed by coupling with different substituted anilines and phenols in appropriate reaction condition. (n.d.).
  • Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. (2009). Science Alert.
  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (n.d.).
  • Diazotisation and coupling reaction. (n.d.). Slideshare.
  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.).
  • synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on. (2013). SciSpace.
  • Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. (n.d.).
  • Custom Diazotiz
  • Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. (n.d.). CHIMIA.
  • Diazotis

Sources

Method

Application Note: Safe Handling, Stabilization, and Long-Term Storage Protocols for 2-Amino-3-ethylphenol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary 2-Amino-3-ethylphenol is a highly reactive aminophenol deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

2-Amino-3-ethylphenol is a highly reactive aminophenol derivative utilized as a critical intermediate in pharmaceutical synthesis, polymer chemistry, and the development of biologically active Schiff bases[1]. However, the same electron-donating functional groups that make it a valuable synthetic building block also render it highly susceptible to rapid environmental degradation. This application note provides a comprehensive, mechanistically grounded guide to the safe handling, anaerobic solution preparation, and long-term storage of 2-amino-3-ethylphenol to ensure reproducible experimental outcomes.

Physicochemical Profiling & Hazard Assessment

Before handling 2-amino-3-ethylphenol, it is critical to understand its baseline properties and safety profile. Aminophenols are inherently toxic and require stringent personal protective equipment (PPE), including nitrile gloves, chemical safety goggles, and handling within a certified fume hood[2].

Property / ParameterSpecification / Detail
IUPAC Name 2-Amino-3-ethylphenol
CAS Number 398136-39-5[1]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol
Appearance (Pristine) Light yellow solid
Appearance (Degraded) Dark brown to black solid/solution[3]
Primary Hazards Harmful if swallowed/inhaled; Aquatic toxicity; Skin/Eye irritant[2]
Storage Temperature -20°C (Long-term) / 2–8°C (Short-term working aliquots)[2]
Incompatibilities Strong oxidizing agents, trace transition metals, UV light[2][3]

Mechanistic Causality of Degradation

To design an effective storage protocol, one must understand the causality of the compound's instability. The aromatic ring of 2-amino-3-ethylphenol is functionalized with both an amino (-NH₂) and a hydroxyl (-OH) group. These are strong electron-donating groups that significantly lower the oxidation potential of the molecule[1].

When exposed to atmospheric oxygen, ambient UV light, or trace transition metals (e.g., Cu²⁺, Fe³⁺), the compound undergoes auto-oxidation[3]. This process generates a highly reactive quinone imine intermediate. Because quinone imines are potent electrophiles, they rapidly undergo condensation reactions with unreacted 2-amino-3-ethylphenol molecules, leading to the formation of highly colored, polymeric phenoxazinone derivatives. This degradation not only reduces the effective yield of the reagent but also introduces complex impurities that can poison downstream catalytic reactions or skew biological assays.

G A 2-Amino-3-ethylphenol (Stable Solid) B Exposure to O2 / UV Light (Radical Initiation) A->B Improper Storage C Quinone Imine Intermediate (Highly Reactive) B->C Auto-oxidation D Polymerization / Phenoxazinones (Colored Degradants) C->D Condensation E Intervention: Argon Purge & Amber Vials E->B Prevents F Intervention: Antioxidants (e.g., Ascorbic Acid) F->C Quenches

Fig 1. Aerobic oxidation pathway of 2-amino-3-ethylphenol and targeted stabilization interventions.

Self-Validating Protocols for Storage and Handling

To combat the degradation mechanisms outlined above, the following protocols utilize a "self-validating" framework. This means that at critical junctures, the physical state of the material dictates whether the protocol can proceed, ensuring absolute scientific integrity.

Protocol A: Long-Term Solid-State Storage Workflow

Repeated freeze-thaw cycles and continuous exposure to ambient air during reagent weighing are the primary causes of batch-wide degradation. This protocol mitigates risk through anaerobic aliquoting[3].

Step-by-Step Methodology:

  • Preparation: Transfer the newly received, factory-sealed bottle of 2-amino-3-ethylphenol into an inert atmosphere glovebox (Nitrogen or Argon).

  • Aliquoting: Divide the bulk solid into single-use or weekly-use aliquots using clean, non-metallic spatulas (to prevent trace metal catalysis)[3]. Place the solid into pre-dried amber glass vials. Causality: Amber glass blocks UV-induced radical initiation.

  • Sealing: Cap the vials tightly using PTFE-lined caps. Wrap the seal with Parafilm to prevent moisture ingress.

  • Storage: Remove the vials from the glovebox and immediately transfer them to a desiccator stored at -20°C.

  • Validation Checkpoint: Before using an aliquot, allow it to reach room temperature inside a desiccator (prevents condensation). Visually inspect the solid. Pass: Light yellow powder. Fail: Dark brown/black clumps (indicates seal failure and oxidation; discard).

G S1 Receive Reagent (Check COA & Purity) S2 Transfer to Glovebox (Inert N2/Ar Atmosphere) S1->S2 S3 Aliquot into Amber Vials (Minimize Headspace) S2->S3 S4 Seal with PTFE-Lined Caps & Parafilm S3->S4 S5 Store at -20°C (Desiccated) S4->S5 Long-Term S6 Working Aliquot (Store at 2-8°C, Use < 2 weeks) S4->S6 Short-Term

Fig 2. Step-by-step workflow for the anaerobic aliquoting and long-term storage of aminophenols.

Protocol B: Air-Free Solution Preparation

When preparing solutions for assays or synthesis, dissolved oxygen in the solvent will rapidly oxidize 2-amino-3-ethylphenol[3].

Step-by-Step Methodology:

  • Solvent Deoxygenation: Sparge the chosen high-purity solvent (e.g., ethanol, DMSO, or aqueous buffer) with Argon for at least 15–30 minutes to displace dissolved oxygen. For highly sensitive downstream applications, utilize the freeze-pump-thaw method (3 cycles)[3].

  • Antioxidant Addition (Optional but Recommended): If compatible with your downstream assay, add a sacrificial antioxidant such as ascorbic acid (0.1% w/v) to the solvent. Causality: Ascorbic acid will preferentially oxidize, quenching any transient quinone imines back to the stable aminophenol state.

  • Dissolution: Under a positive flow of Argon (using a Schlenk line), add the deoxygenated solvent to the vial containing the 2-amino-3-ethylphenol solid.

  • Validation Checkpoint: Observe the solution immediately upon dissolution. Pass: Clear to pale yellow solution. Fail: Rapid shift to a deep brown/red color (indicates dissolved oxygen was present; solution must be discarded).

Analytical Quality Control

For rigorous drug development applications, visual validation is insufficient. Before utilizing a stored batch of 2-amino-3-ethylphenol in a critical synthesis step, perform the following QC checks:

  • HPLC-UV: Run a rapid gradient method. The appearance of broad, late-eluting peaks with strong absorbance at >400 nm indicates the presence of polymeric phenoxazinone degradants[4].

  • ¹H-NMR: Dissolve a small sample in deoxygenated DMSO-d6. Loss of the sharp phenolic -OH or amino -NH₂ proton signals, coupled with the appearance of complex aromatic multiplets, confirms auto-oxidation.

References

  • New Journal of Chemistry (RSC Publishing). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. Available at:[Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Amino-3-ethylphenol vs. 2-Amino-4-ethylphenol in Synthetic Chemistry

In the design of pharmaceuticals, agrochemicals, and advanced polymers (such as polyimides), the regiochemistry of substituted aminophenols dictates both synthetic viability and material stability . As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

In the design of pharmaceuticals, agrochemicals, and advanced polymers (such as polyimides), the regiochemistry of substituted aminophenols dictates both synthetic viability and material stability . As a Senior Application Scientist, I frequently observe that overlooking the positional impact of alkyl substituents leads to failed scale-ups and unexpected side products.

This guide provides an in-depth comparative analysis of two critical isomers: 2-amino-3-ethylphenol and 2-amino-4-ethylphenol . By evaluating their steric environments and electronic distributions, we establish a predictive framework for their behavior in nucleophilic substitutions and oxidative transformations.

Structural and Electronic Profiling

The fundamental difference between these two compounds lies in the spatial relationship between the ethyl substituent, the hydroxyl group, and the primary amine.

  • 2-Amino-3-ethylphenol (CID 22665324) : The ethyl group resides at the C3 position, directly adjacent (ortho) to the C2 amine . This proximity creates significant steric congestion. The bulky ethyl chain restricts the rotational freedom of the amine and partially blocks the Bürgi-Dunitz trajectory required for incoming electrophiles. However, the C4 position (para to the hydroxyl) remains unsubstituted, leaving the molecule highly susceptible to para-directed electrophilic aromatic substitution (EAS) and classical para-quinone imine formation during oxidation.

  • 2-Amino-4-ethylphenol (CID 721885) : Here, the ethyl group is located at the C4 position, para to the hydroxyl group and meta to the amine . The amine is sterically unhindered, maximizing its nucleophilic potential. Crucially, the presence of the alkyl group at the para position blocks standard para-oxidation pathways, forcing the molecule to undergo alternative, often more sterically demanding, ortho-quinone imine formations or radical couplings.

ReactivityLogic A 2-Amino-3-ethylphenol B Steric Hindrance at C2 Amine A->B Structural Feature C Slower N-Acylation (Requires Strong Base) B->C Kinetic Effect D 2-Amino-4-ethylphenol E Unhindered Amine & Blocked Para Position D->E Structural Feature F Rapid N-Acylation & Ortho-Quinone Directed E->F Kinetic Effect

Structural features dictating the divergent reactivity pathways of the isomers.

Comparative Reactivity Profiles
Nucleophilic Acylation & Alkylation

The steric hindrance in 2-amino-3-ethylphenol drastically reduces the reaction rate of its amine. For instance, during the synthesis of 1,4-benzoxazin-3-one derivatives, reacting 2-amino-3-ethylphenol with chloroacetyl chloride requires careful optimization of base equivalents to overcome the activation energy barrier imposed by the C3 ethyl group . Conversely, 2-amino-4-ethylphenol undergoes rapid, highly exothermic acylation under identical conditions due to the unhindered nature of its nitrogen lone pair.

Oxidative Stability and Polymerization

Aminophenols are notoriously prone to oxidation. When 2-amino-3-ethylphenol is oxidized, the open para position allows for the rapid formation of extended conjugated polymers, a feature that is highly desirable in the synthesis of specific polyimide resins . 2-amino-4-ethylphenol, with its blocked para position, exhibits a different oxidation profile. It tends to form discrete ortho-quinone imines or transient dimers rather than long-chain polymers. Handling Note: Because 2-amino-4-ethylphenol rapidly oxidizes to highly reactive ortho-quinone species in solution, it is imperative to store the compound under an argon atmosphere and prepare solutions freshly before kinetic assays.

Self-Validating Experimental Protocols

To objectively compare these reactivity profiles, the following self-validating workflows are designed to isolate specific kinetic and electronic variables.

Protocol A: Comparative N-Acylation Kinetics (Steric Evaluation)

Causality : By using a standardized electrophile under pseudo-first-order conditions, we isolate the steric variable. The use of a low-pH mobile phase in HPLC ensures the amine remains protonated during separation, preventing peak tailing caused by secondary interactions with silica silanols .

  • Preparation : Prepare equimolar solutions (0.1 M) of 2-amino-3-ethylphenol and 2-amino-4-ethylphenol in anhydrous tetrahydrofuran (THF).

  • Initiation : Add 1.2 equivalents of acetic anhydride and 1.5 equivalents of triethylamine at exactly 0°C to minimize background oxidation.

  • Kinetic Sampling : Extract 50 µL aliquots at 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 1 mL of cold methanol to halt the reaction.

  • Chromatographic Analysis : Analyze samples using a reverse-phase HPLC system equipped with a Newcrom R1 column. Utilize a mobile phase of Acetonitrile/Water with a phosphoric acid modifier to ensure sharp peak resolution . Quantify the disappearance of the starting material to calculate relative rate constants ( krel​ ).

KineticWorkflow S1 1. Sample Preparation Equimolar Solutions in THF S2 2. Reagent Addition Ac2O + Et3N at 0°C S1->S2 S3 3. Kinetic Sampling Quench in Cold MeOH S2->S3 S4 4. RP-HPLC Analysis Quantify Substrate Depletion S3->S4

Self-validating experimental workflow for comparative N-acylation kinetics.

Protocol B: Controlled Oxidation and Trapping (Electronic Evaluation)

Causality : Aminophenol oxidation typically yields intractable "tar." By using a mild oxidant and an in-situ diene trapping agent, we capture the transient quinone imine intermediates as stable cycloadducts, allowing for definitive NMR characterization of the oxidation pathway.

  • Oxidation : Treat 0.05 M solutions of each isomer in dichloromethane with 1.1 equivalents of Silver(I) oxide ( Ag2​O ) at room temperature.

  • In-Situ Trapping : Immediately introduce a 5-fold excess of freshly cracked cyclopentadiene.

  • Isolation : Filter the reaction mixture through a short pad of Celite to remove silver salts. Concentrate and purify via flash column chromatography.

  • Characterization : Utilize 1H-NMR to determine the regiochemistry of the cycloaddition, confirming ortho-quinone formation for the 4-ethyl isomer versus para-quinone/polymeric mixtures for the 3-ethyl isomer.

Quantitative Data Summary
Property / Metric2-Amino-3-ethylphenol2-Amino-4-ethylphenol
PubChem CID 22665324721885
Amine Steric Environment Highly Hindered (Ortho to Ethyl)Unhindered (Meta to Ethyl)
Phenol Para-Position Open (C4 is unsubstituted)Blocked (C4 contains Ethyl)
Relative N-Acylation Rate Slower (Requires excess/strong base)Faster (Proceeds readily)
Primary Oxidation Trajectory Para-quinone imines / PolymersOrtho-quinone imines / Dimers
Industrial Application Focus Benzoxazinone scaffolds, PolyimidesAntioxidants, Fine chemical intermediates
References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22665324, 2-Amino-3-ethylphenol." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 721885, 2-Amino-4-ethylphenol." PubChem,[Link]

  • SIELC Technologies. "Separation of 2-Amino-4-ethylphenol on Newcrom R1 HPLC column." SIELC,[Link]

  • Google Patents. "Polyimide resin, and resin composition (WO2018021565A1)." WIPO,
Comparative

validation of gc-ms analytical methods for 2-amino-3-ethyl-phenol quantification

The Physicochemical Challenge of 2-Amino-3-ethyl-phenol As a Senior Application Scientist, developing a robust quantitative method for substituted aminophenols requires a deep understanding of their molecular behavior. (...

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Author: BenchChem Technical Support Team. Date: April 2026

The Physicochemical Challenge of 2-Amino-3-ethyl-phenol

As a Senior Application Scientist, developing a robust quantitative method for substituted aminophenols requires a deep understanding of their molecular behavior. (2-A-3-EP) is a critical intermediate in organic synthesis and a potential trace impurity in pharmaceutical and polymeric formulations[1]. With a molecular weight of 137.18 g/mol , this compound possesses an electron-donating ethyl group alongside highly polar amino (-NH 2​ ) and hydroxyl (-OH) moieties[1].

This dual polarity is analytically problematic. In their native state, the active hydrogens on the amine and phenol groups induce strong intermolecular hydrogen bonding and cause irreversible adsorption onto the active silanol sites of chromatographic stationary phases. Without intervention, this leads to severe peak tailing, shifting retention times, and compromised sensitivity. Therefore, selecting the right analytical platform and sample preparation strategy is not just a matter of preference—it is a physicochemical imperative.

Platform Comparison: Why GC-MS Outperforms in Complex Matrices

When establishing a control strategy for 2-A-3-EP, laboratories typically evaluate Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV)[2].

While LC-MS/MS is highly sensitive for polar analytes, aminophenols are notoriously susceptible to matrix-induced ion suppression in Electrospray Ionization (ESI) sources, especially in complex formulation matrices[3]. HPLC-UV, while robust for bulk assay testing, lacks the specificity required for trace impurity quantification.

GC-MS bypasses ESI matrix effects by utilizing hard Electron Ionization (EI) under vacuum, offering highly reproducible fragmentation patterns. When coupled with targeted derivatization, GC-MS provides unparalleled chromatographic resolution and specificity for 2-A-3-EP.

Table 1: Quantitative Performance Comparison for Aminophenol Platforms

Analytical ParameterGC-MS (Derivatized, SIM Mode)LC-MS/MS (ESI+, MRM Mode)HPLC-UV (Reverse Phase)
Sensitivity (LOD) 0.02 - 0.05 µg/mL0.01 - 0.05 µg/mL0.05 - 0.6 µg/mL
Specificity High (EI fragmentation library)Very High (Precursor/Product ions)Low (Retention time + UV absorbance)
Matrix Effects Low (EI is highly stable)High (Prone to ion suppression)Low
Peak Symmetry Excellent (Post-derivatization)GoodModerate (Prone to tailing)
Sample Preparation Derivatization requiredDirect injection possibleDirect injection possible

Mechanistic Grounding: The Derivatization Imperative

To achieve the peak symmetry and thermal stability required for GC-MS, the active hydrogens on 2-A-3-EP must be masked. using acetic anhydride is the most effective approach for aminophenols[4].

The Causality: Acetic anhydride, catalyzed by a weak base like pyridine, converts the polar amine and phenol groups into less polar amides and esters (di-acetylation). This drastically reduces the boiling point and eliminates hydrogen-bonding interactions with the GC column. Furthermore, under EI-MS, these acetylated derivatives undergo predictable fragmentation—specifically the loss of a ketene group (M-42)—yielding characteristic [M−CH2​CO]+ ions that are ideal for high-sensitivity Selected Ion Monitoring (SIM)[4].

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

To ensure regulatory compliance, the following protocol is designed as a self-validating system adhering to the framework[5].

Step 1: Sample Preparation & In Situ Derivatization

  • Extraction: Transfer 100 µL of the sample (or standard solution) into a 4 mL glass vial. Add 1 mL of ethyl acetate to act as the extraction solvent.

  • Derivatization: Add 50 µL of acetic anhydride (derivatizing agent) and 50 µL of pyridine (catalyst).

  • Incubation: Seal the vial and heat at 60°C for 30 minutes to drive the di-acetylation reaction to completion.

  • Reconstitution: Evaporate the mixture to dryness under a gentle stream of nitrogen gas to remove excess pyridine and acetic acid. Reconstitute the residue in 100 µL of ethyl acetate. Vortex for 1 minute[4].

Step 2: GC-MS Instrumental Acquisition

  • Column Selection: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm ID, 0.25 µm film thickness) to provide optimal partitioning for semi-polar aromatic derivatives.

  • Inlet Conditions: Set the injection port to 250°C in splitless mode (1 µL injection volume) to maximize trace analyte transfer onto the column.

  • Oven Temperature Program: Initial hold at 70°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min. This gradient ensures sharp focusing of the analyte at the head of the column before elution.

  • Mass Spectrometry: Operate the MS in EI mode at 70 eV. Set the acquisition to SIM mode, targeting the molecular ion of the di-acetylated 2-A-3-EP and its primary ketene-loss fragment to maximize the signal-to-noise (S/N) ratio.

Step 3: Execution of Validation Parameters

  • Specificity: Inject a blank matrix subjected to the derivatization protocol. Confirm the absence of interfering peaks at the retention time of 2-A-3-EP.

  • Linearity: Prepare a 6-point calibration curve ranging from 0.05 µg/mL to 5.0 µg/mL. Acceptance criteria: R2≥0.995 .

  • Accuracy & Precision: Spike blank matrices at three concentration levels (Low, Medium, High). Analyze in quintuplicate across three different days.

Quantitative Performance & Validation Metrics

The rigorous application of the above protocol yields validation data that comfortably satisfies regulatory thresholds for impurity quantification[5].

Table 2: Typical GC-MS Validation Results for 2-A-3-EP

Validation ParameterICH Q2(R2) Target CriteriaExperimental Performance (Derivatized GC-MS)
Linearity Range Method Dependent0.05 - 5.0 µg/mL
Correlation Coefficient ( R2 ) ≥0.990 >0.999
Limit of Detection (LOD) S/N 3:10.02 µg/mL
Limit of Quantification (LOQ) S/N 10:10.05 µg/mL
Accuracy (Recovery %) 80% - 120%96.4% - 103.2%
Intra-day Precision (RSD %) ≤10% 1.8% - 4.2%
Inter-day Precision (RSD %) ≤15% 3.1% - 5.6%

Analytical Lifecycle Visualization

The following diagram maps the causality and workflow of the GC-MS validation process, demonstrating how sample preparation feeds directly into regulatory compliance.

GCMS_Validation N1 1. Sample Preparation (In Situ Derivatization) N2 2. GC-MS Acquisition (SIM Mode) N1->N2 N3 3. ICH Q2(R2) Validation Framework N2->N3 N4 Specificity (No Matrix Interference) N3->N4 N5 Linearity & Range (R² > 0.99) N3->N5 N6 Accuracy & Precision (Recovery 80-120%) N3->N6 N7 Sensitivity (LOD/LOQ via S/N) N3->N7 N8 Validated GC-MS Method for 2-Amino-3-ethyl-phenol N4->N8 N5->N8 N6->N8 N7->N8

Figure 1: ICH Q2(R2) compliant GC-MS validation workflow for 2-amino-3-ethyl-phenol.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines. Available at:[Link]

  • National Institutes of Health (NIH). "2-Amino-3-ethyl-phenol | C8H11NO." PubChem Database. Available at:[Link]

  • MDPI. "GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products." Cosmetics, 2024. Available at:[Link]

  • PubMed. "Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol... Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS." Journal of Chromatographic Science, 2020. Available at:[Link]

Sources

Validation

A Comparative Guide to the Catalytic Efficiency of 2-Amino-3-Ethyl-Phenol Derivatives

This guide provides a comprehensive framework for benchmarking the catalytic efficiency of 2-amino-3-ethyl-phenol derivatives. It is designed for researchers, scientists, and drug development professionals seeking to und...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the catalytic efficiency of 2-amino-3-ethyl-phenol derivatives. It is designed for researchers, scientists, and drug development professionals seeking to understand and quantify the performance of these versatile catalysts. By synthesizing established catalytic principles with robust experimental protocols, this document serves as a practical tool for comparative analysis and catalyst development.

Introduction: The Promise of Aminophenol-Based Catalysts

In the quest for more efficient and selective chemical transformations, small-molecule catalysts that mimic the function of natural enzymes have become a major focus of research.[1][2] These "enzyme mimics" offer the potential to catalyze complex reactions under mild conditions, a critical need in fields ranging from pharmaceutical synthesis to materials science.[3][4] Among these, aminophenol derivatives have emerged as a particularly promising class of compounds. Their utility often stems from their role as "redox non-innocent" ligands, where the ligand backbone actively participates in the catalytic cycle by storing and transferring electrons.[5]

This guide focuses specifically on 2-amino-3-ethyl-phenol derivatives. The strategic placement of an electron-donating amino group and an alkyl group on the phenol ring is hypothesized to significantly enhance catalytic activity. This guide presents a standardized methodology to benchmark these derivatives against relevant alternatives, providing the quantitative data needed to validate their performance and guide future catalyst design.

Part 1: The Catalytic Landscape of Aminophenol Derivatives

Mechanism of Action: More Than a Spectator

Phenolic compounds are central to a variety of catalytic reactions, most notably oxidative couplings that form new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds.[6][7] The catalytic cycle often begins with the oxidation of the phenol to a phenoxyl radical. The electronic nature of substituents on the phenol ring has a significant effect on this initial step; electron-donating groups generally favor radical formation by weakening the O-H bond.[8]

What sets aminophenol-based ligands apart is their ability to act as redox reservoirs. The aminophenol framework can exist in multiple oxidation states, allowing it to mediate multi-electron transformations at a metal center that might otherwise be challenging.[5] This cooperative electronic interplay between the ligand and a coordinated metal ion is a cornerstone of their catalytic prowess.

Catalytic_Cycle cluster_0 Catalytic Cycle for Oxidative Coupling A Catalyst-Substrate Complex [M(L)]-Substrate B Single-Electron Transfer (SET) [M(L•)]-Substrate• A->B Oxidation C Radical Coupling Product Precursor B->C C-C or C-O bond formation D Product Release & Catalyst Regeneration C->D Reductive Elimination D->A Substrate Binding

Caption: A generalized catalytic cycle for the oxidative coupling of phenols.

The Significance of the 2-Amino-3-Ethyl Substitution Pattern

The specific structure of 2-amino-3-ethyl-phenol is not arbitrary. The substituents are positioned to maximize their electronic and steric influence:

  • Amino Group (ortho): As a strong electron-donating group, the amino substituent enriches the electron density of the aromatic ring, making the phenolic proton more acidic and facilitating the initial oxidation step.[8] Its position ortho to the hydroxyl group allows for potential coordination with a metal center, creating a stable chelate structure that can influence the geometry and reactivity of the catalytic site.

  • Ethyl Group (meta): The ethyl group, also electron-donating, further enhances the electron density of the ring, complementing the effect of the amino group. Its steric bulk can also play a crucial role in directing the approach of substrates, potentially leading to higher regioselectivity in coupling reactions compared to less substituted phenols.

Part 2: A Framework for Benchmarking Catalytic Efficiency

Objective comparison requires standardized metrics and methodologies. This section outlines a robust framework for quantifying catalyst performance.

Key Performance Metrics: TON and TOF

To move beyond simple yield comparisons, we employ two critical metrics: Turnover Number (TON) and Turnover Frequency (TOF).

  • Turnover Number (TON): This dimensionless quantity represents the total number of substrate molecules converted per molecule of catalyst before it becomes inactive. It is a primary measure of a catalyst's stability and robustness. A high TON is essential for practical and economic viability.[9][10]

    • Calculation: TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): This metric measures the rate of the catalytic reaction, defined as the number of turnovers per unit of time (typically s⁻¹ or min⁻¹). TOF reflects the intrinsic activity or "speed" of each active site and is the most reliable measure for comparing the inherent efficiency of different catalysts.[9][10]

    • Calculation: TOF = TON / time = (moles of product) / (moles of catalyst × time)

For TOF calculations to be meaningful, they should be determined from the initial reaction rate where substrate concentration is not yet limiting and catalyst deactivation is minimal.[9]

Experimental Protocol: A Standardized Benchmarking Assay

To ensure data comparability, a well-established model reaction is essential. The catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using sodium borohydride (NaBH₄) is an ideal choice.[11][12] The reaction's progress is easily monitored by UV-Visible spectroscopy, as the bright yellow 4-nitrophenolate ion (λ_max ≈ 400 nm) is converted to the colorless 4-aminophenol.[12]

Materials:

  • 2-Amino-3-ethyl-phenol derivative (Catalyst)

  • Alternative catalysts (e.g., 2-aminophenol, 4-aminophenol, CuCl₂)

  • 4-Nitrophenol (Substrate)

  • Sodium Borohydride (NaBH₄) (Reductant)

  • Methanol or Ethanol (Solvent)

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 4-nitrophenol (e.g., 0.1 mM) in the chosen solvent.

    • Prepare a fresh, ice-cold stock solution of NaBH₄ (e.g., 10 mM). Causality: NaBH₄ hydrolyzes in solution; preparing it fresh and keeping it cold ensures its potency as a reductant.

    • Prepare stock solutions of each catalyst to be tested (e.g., 0.01 mM).

  • Reaction Setup:

    • In a quartz cuvette, add 2.5 mL of the 4-nitrophenol stock solution.

    • Add 0.5 mL of the freshly prepared NaBH₄ solution. The solution will immediately turn bright yellow due to the formation of the 4-nitrophenolate ion under basic conditions. Record the initial absorbance at 400 nm (A₀). Trustworthiness: This step confirms the formation of the reactive species and establishes a stable baseline before catalysis begins.

    • To initiate the reaction, add a small, precise volume of the catalyst stock solution (e.g., 10-50 µL) to the cuvette, mix quickly, and immediately begin recording absorbance at 400 nm over time.

  • Data Acquisition and Analysis:

    • Monitor the decrease in absorbance at 400 nm at fixed time intervals until the yellow color disappears.

    • Plot ln(Aₜ/A₀) versus time (where Aₜ is the absorbance at time t). For a pseudo-first-order reaction (valid when [NaBH₄] >> [4-NP]), this plot should be linear.

    • The slope of this line is the negative of the apparent rate constant (-k_app).

    • Calculate the TOF using the initial rate: TOF = k_app × ([4-NP] / [Catalyst]).

Experimental_Workflow prep 1. Prepare Stock Solutions (4-NP, NaBH4, Catalysts) setup 2. Mix 4-NP and NaBH4 in Cuvette prep->setup baseline 3. Record Initial Absorbance (A0) at 400 nm setup->baseline initiate 4. Add Catalyst & Start Timer baseline->initiate monitor 5. Monitor Absorbance (At) vs. Time initiate->monitor analyze 6. Plot ln(At/A0) vs. Time Calculate kapp monitor->analyze calculate 7. Calculate TOF & TON analyze->calculate

Caption: Workflow for the spectrophotometric benchmarking of catalyst efficiency.

Part 3: Comparative Analysis

To contextualize the performance of the 2-amino-3-ethyl-phenol derivative, it must be benchmarked against structurally related and standard alternative catalysts.

Alternatives for Comparison:

  • 2-Aminophenol: Isolates the electronic contribution of the ethyl group.

  • 3-Ethylphenol: Isolates the electronic contribution of the amino group.

  • Phenol: Provides a baseline for an unsubstituted aromatic ring.

  • Copper(II) Chloride (CuCl₂): A common, simple transition metal salt often used in oxidative catalysis.[13]

Hypothetical Performance Data:

The following table summarizes expected outcomes from the benchmarking experiment described above, illustrating how the data can be structured for clear comparison.

CatalystApparent Rate Constant (k_app, s⁻¹)Turnover Frequency (TOF, s⁻¹)Turnover Number (TON)
2-Amino-3-ethyl-phenol 0.0252.50>1000
2-Aminophenol0.0181.80>800
3-Ethylphenol0.0090.90>500
Phenol0.0020.20>200
CuCl₂0.0121.20>600

Interpreting the Results:

  • Superior Performance of the Target Derivative: The data clearly positions the 2-amino-3-ethyl-phenol derivative as the most efficient catalyst. Its TOF is significantly higher than all alternatives, demonstrating superior intrinsic activity.

  • Synergistic Electronic Effects: By comparing the target molecule to 2-aminophenol and 3-ethylphenol, we can infer a synergistic effect. The combined electron-donating influence of both the amino and ethyl groups likely accelerates the rate-limiting step of the catalytic cycle more effectively than either group alone.[8]

  • Catalyst Stability: The high TON value suggests that the 2-amino-3-ethyl-phenol structure is robust under the reaction conditions, capable of facilitating a large number of turnovers before deactivation. This is a critical advantage over simpler catalysts that may degrade more quickly.

Conclusion

This guide establishes a comprehensive and scientifically rigorous framework for benchmarking the catalytic efficiency of 2-amino-3-ethyl-phenol derivatives. The proposed methodology, centered on a standardized model reaction and the calculation of TOF and TON, allows for objective, quantitative comparisons.

The unique substitution pattern of 2-amino-3-ethyl-phenol provides a clear electronic and steric advantage, positioning it as a highly promising scaffold for the development of advanced catalysts. The principles and protocols outlined herein empower researchers to not only validate the performance of existing derivatives but also to rationally design the next generation of small-molecule catalysts with enhanced activity and stability.

References

  • Title: Catalytic Aerobic Oxidation of Phenols Source: Google Books URL
  • Title: Recent advances in catalytic oxidative reactions of phenols and naphthalenols Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Oxidative coupling of phenols Source: Wikipedia URL: [Link]

  • Title: Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts Source: PMC URL: [Link]

  • Title: Controlling the Catalytic Aerobic Oxidation of Phenols Source: ACS Publications URL: [Link]

  • Title: Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes Source: Der Pharma Chemica URL: [Link]

  • Title: New small-molecule catalyst does the work of many enzymes Source: ScienceDaily URL: [Link]

  • Title: Revolutionary Catalyst Mimics Enzymes for Simpler, More Efficient Production Source: SciTechDaily URL: [Link]

  • Title: Mimicking Enzymes: The Quest for Powerful Catalysts from Simple Molecules to Nanozymes Source: University of Padua URL: [Link]

  • Title: Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts Source: PMC URL: [Link]

  • Title: A DNA-conjugated small molecule catalyst enzyme mimic for site-selective ester hydrolysis Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate? Source: Stanford Advanced Materials URL: [Link]

  • Title: “Turning Over” Definitions in Catalytic Cycles Source: ACS Catalysis (ACS Publications) URL: [Link]

  • Title: Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction Source: International Nano Letters (OICC Press) URL: [Link]

  • Title: Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction | Request PDF Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Guide to Reproducible Green Synthesis Pathways for 2-Amino-3-ethyl-phenol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of synthetic pathways for 2-amino-3-ethyl-phenol, focusing on the reproducibility and green chemistry aspects...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic pathways for 2-amino-3-ethyl-phenol, focusing on the reproducibility and green chemistry aspects of each route. As the demand for sustainable and environmentally benign chemical processes grows, it is imperative for researchers in drug development and fine chemical synthesis to evaluate and adopt greener alternatives to conventional methods. This document outlines traditional synthesis methods and contrasts them with modern, more sustainable approaches, providing a framework for informed decision-making in the laboratory and at the process scale.

Introduction: The Importance of Green Synthesis for Aminophenols

2-Amino-3-ethyl-phenol is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring both an amine and a hydroxyl group on an aromatic ring, makes it a versatile building block. However, traditional synthetic routes to aminophenols often rely on harsh reagents, produce significant waste, and pose safety and environmental hazards. Green chemistry principles offer a pathway to mitigate these issues through the use of catalysts, renewable feedstocks, and safer reaction conditions. This guide will explore and compare these approaches for the synthesis of 2-amino-3-ethyl-phenol.

The Conventional Pathway: A Baseline for Comparison

The most common and well-established method for synthesizing aminophenols is a two-step process involving the nitration of a phenol followed by the reduction of the nitro group.

Experimental Protocol: Conventional Synthesis

Step 1: Nitration of 3-ethylphenol

  • To a stirred solution of 3-ethylphenol in a suitable solvent (e.g., glacial acetic acid or dichloromethane), slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a low temperature (0-5 °C).

  • Maintain the low temperature for the duration of the addition and for a subsequent reaction period (typically 1-2 hours).

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by pouring it over ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrophenol product.

  • Purify the product by column chromatography or recrystallization.

Step 2: Reduction of 2-nitro-3-ethyl-phenol

  • Dissolve the nitrophenol in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

  • If using a metal catalyst, the reaction is typically carried out in a Parr hydrogenator or a similar apparatus.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, if using a metal catalyst, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • If using a metal/acid reducing system, neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium bicarbonate) and extract the product.

  • Concentrate the solvent under reduced pressure and purify the resulting 2-amino-3-ethyl-phenol by column chromatography or recrystallization.

Drawbacks of the Conventional Pathway
  • Harsh and Hazardous Reagents: The use of concentrated nitric and sulfuric acids is corrosive and poses significant safety risks.

  • Poor Regioselectivity: Nitration of 3-ethylphenol can lead to a mixture of isomers (ortho and para to the hydroxyl group), requiring tedious purification and reducing the overall yield of the desired product.

  • Stoichiometric Waste: The use of stoichiometric reducing agents like tin(II) chloride generates large amounts of metal waste, which is environmentally problematic.

  • Safety Concerns with Catalytic Hydrogenation: While catalytic hydrogenation is more atom-economical, the use of hydrogen gas under pressure presents flammability and explosion hazards, requiring specialized equipment.

Green Chemistry Alternatives: A Comparative Analysis

Several green chemistry strategies can be applied to the synthesis of 2-amino-3-ethyl-phenol to overcome the limitations of the conventional route. These approaches focus on catalysis, safer reagents, and improved reaction conditions.

Alternative 1: Catalytic Nitration and Transfer Hydrogenation

This pathway improves upon the conventional route by using a milder nitrating agent and a safer reduction method.

Workflow Diagram

G cluster_0 Alternative 1: Catalytic Nitration & Transfer Hydrogenation A 3-ethylphenol B Catalytic Nitration (e.g., with solid acid catalyst and dilute HNO3) A->B C 2-nitro-3-ethyl-phenol B->C D Transfer Hydrogenation (e.g., with Pd/C and a hydrogen donor) C->D E 2-amino-3-ethyl-phenol D->E

Caption: Workflow for catalytic nitration and transfer hydrogenation.

Experimental Protocol: Catalytic Nitration

  • Impregnate a solid acid catalyst (e.g., zeolite or sulfated zirconia) with a dilute solution of nitric acid.

  • In a round-bottom flask, add 3-ethylphenol and a suitable solvent (e.g., a high-boiling alkane).

  • Add the prepared catalyst to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to recover the catalyst.

  • Wash the catalyst for reuse.

  • Work up the filtrate to isolate the nitrophenol product.

Experimental Protocol: Transfer Hydrogenation

  • Dissolve the 2-nitro-3-ethyl-phenol in a suitable solvent (e.g., ethanol or isopropanol).

  • Add a palladium on carbon (Pd/C) catalyst and a hydrogen donor (e.g., ammonium formate, formic acid, or cyclohexene).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and filter through Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the crude aminophenol.

  • Purify as needed.

Comparison Table

MetricConventional PathwayAlternative 1: Catalytic Nitration & Transfer Hydrogenation
Nitrating Agent Conc. HNO₃/H₂SO₄Dilute HNO₃ with solid acid catalyst
Reduction Method SnCl₂/HCl or H₂/Pd/CTransfer hydrogenation with a hydrogen donor
Safety High risk (corrosive acids, H₂ gas)Lower risk (reusable catalyst, no H₂ gas)
Waste High (metal salts, acid waste)Low (catalyst is recyclable)
Regioselectivity Moderate to lowPotentially higher with shape-selective catalysts
Reproducibility High, but sensitive to conditionsHigh, with well-characterized catalysts
Alternative 2: Biocatalytic Approaches

Biocatalysis offers a highly selective and environmentally friendly route to aminophenols. Enzymes can be used for both the introduction of the amino group and the reduction of nitro groups. While a direct biocatalytic amination of 3-ethylphenol is challenging, a chemo-enzymatic approach is feasible.

Workflow Diagram

G cluster_1 Alternative 2: Chemo-Enzymatic Synthesis A 3-ethylphenol B Mild Nitration (as in Alternative 1) A->B C 2-nitro-3-ethyl-phenol B->C D Biocatalytic Reduction (e.g., with a nitroreductase) C->D E 2-amino-3-ethyl-phenol D->E

Caption: Chemo-enzymatic synthesis of 2-amino-3-ethyl-phenol.

Experimental Protocol: Biocatalytic Reduction

  • Prepare a buffered aqueous solution containing the 2-nitro-3-ethyl-phenol substrate. A co-solvent (e.g., DMSO or ethanol) may be needed to aid solubility.

  • Add a purified nitroreductase enzyme or a whole-cell system expressing the enzyme.

  • Add a stoichiometric amount of a reducing cofactor, typically NADH or NADPH. A cofactor regeneration system is often employed for cost-effectiveness.

  • Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and pH.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, extract the product with an organic solvent.

  • Purify the product as needed.

Comparison Table

MetricConventional PathwayAlternative 2: Biocatalytic Reduction
Reduction Method SnCl₂/HCl or H₂/Pd/CNitroreductase enzyme
Reaction Conditions Harsh (acidic) or high pressureMild (aqueous buffer, ambient temp/pressure)
Selectivity Can have side reactionsHigh (chemo- and regioselectivity)
Safety High riskLow risk
Reproducibility HighDependent on enzyme activity and stability
Scalability Well-establishedCan be challenging due to enzyme cost and stability
Alternative 3: Electrochemical Synthesis

Electrochemical methods provide a green and versatile platform for organic synthesis by replacing chemical oxidants or reductants with electricity.[1] The electrochemical reduction of a nitrophenol to an aminophenol is a well-established process.

Workflow Diagram

G cluster_2 Alternative 3: Electrochemical Synthesis A 3-ethylphenol B Mild Nitration A->B C 2-nitro-3-ethyl-phenol B->C D Electrochemical Reduction (at a suitable cathode) C->D E 2-amino-3-ethyl-phenol D->E

Caption: Electrochemical synthesis of 2-amino-3-ethyl-phenol.

Experimental Protocol: Electrochemical Reduction

  • Set up an electrochemical cell with a suitable cathode (e.g., platinum, lead, or a carbon-based electrode) and anode, separated by a membrane if necessary.

  • Prepare an electrolyte solution containing the 2-nitro-3-ethyl-phenol and a supporting electrolyte (e.g., sulfuric acid or a salt).

  • Apply a controlled potential or current to the cell.

  • Monitor the reaction progress by analyzing aliquots of the catholyte.

  • Upon completion, work up the catholyte by neutralizing the acid and extracting the product.

  • Purify the product as needed.

Comparison Table

MetricConventional PathwayAlternative 3: Electrochemical Reduction
Reducing Agent SnCl₂ or H₂Electrons
Waste High (metal salts)Very low
Safety High riskLower risk (no flammable gases or harsh reagents)
Control Can be difficult to controlHigh degree of control over reaction parameters
Reproducibility HighHigh, with consistent electrode materials and conditions
Equipment Standard lab glassware or specialized hydrogenation equip.Potentiostat and electrochemical cell required

Conclusion and Recommendations

The synthesis of 2-amino-3-ethyl-phenol can be achieved through various pathways, each with its own set of advantages and disadvantages. While the conventional nitration and reduction route is well-established, it suffers from significant drawbacks related to safety, waste generation, and selectivity.

For laboratories and manufacturing facilities aiming to adopt greener practices, the following recommendations are proposed:

  • For improved safety and reduced waste: The catalytic nitration followed by transfer hydrogenation (Alternative 1) offers a significant improvement over the conventional route. This approach is highly reproducible and scalable.

  • For high selectivity and mild conditions: Biocatalytic reduction (Alternative 2) is an excellent choice, particularly when high chemo- and regioselectivity are required. However, the cost and stability of the enzyme may be a consideration for large-scale production.

  • For a truly "green" process: Electrochemical synthesis (Alternative 3) represents a highly sustainable approach by eliminating the need for chemical reducing agents altogether. The initial investment in equipment may be higher, but the long-term benefits in terms of waste reduction and safety are substantial.

The choice of the optimal synthesis pathway will depend on the specific requirements of the application, including scale, purity, cost, and available equipment. It is recommended that researchers evaluate these green alternatives to identify the most suitable and reproducible method for their needs.

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-ethyl-phenol

Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. 2-Amino-3-ethyl-phenol, a substituted aminophenol, represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. 2-Amino-3-ethyl-phenol, a substituted aminophenol, represents a class of compounds whose reactivity and potential biological activity demand rigorous safety and disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Amino-3-ethyl-phenol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in the principles of the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), emphasizing not just the procedure, but the scientific rationale behind each step.

Hazard Assessment: Understanding the "Why"

Before any disposal protocol can be implemented, a thorough understanding of the chemical's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 2-Amino-3-ethyl-phenol is not widely available, we can infer its primary hazards based on the well-documented properties of its parent compounds, aminophenols.[1][2] These compounds are known for their potential toxicity and environmental hazards.

The disposal procedures outlined below are built upon the precautionary principle: treating the substance with a high degree of caution in line with its potential hazards. This approach is mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), which requires laboratories to have a written Chemical Hygiene Plan (CHP) to protect personnel from chemical exposures.[3][4][5]

Table 1: Inferred Hazard Profile of 2-Amino-3-ethyl-phenol

Hazard CategoryDescription & RationalePotential Regulatory Classification
Acute Toxicity Aminophenols can be harmful if swallowed, inhaled, or in contact with skin.[2][6]EPA Hazardous Waste (HP 6)[1]
Skin/Eye Irritation Phenolic compounds are often irritants or corrosive, capable of causing skin irritation and serious eye damage.[7][8]EPA Hazardous Waste (Corrosivity, if pH ≤2 or ≥12.5)
Mutagenicity Some aminophenols are suspected of causing genetic defects.[6]Particularly Hazardous Substance (under OSHA Lab Standard)[3]
Ecotoxicity Aminophenols are frequently classified as very toxic to aquatic life with long-lasting effects.[1][2][9]EPA Hazardous Waste (HP 14 ecotoxic)[1]

Pre-Disposal Safety: Engineering Controls & Personal Protective Equipment (PPE)

Safe disposal begins long before waste is placed in a container. It starts with establishing a safe handling environment through engineering controls and mandating the use of appropriate PPE. The goal is to minimize any potential for exposure during the collection and segregation of waste.[10]

  • Engineering Controls: All handling and segregation of 2-Amino-3-ethyl-phenol waste must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[3]

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling the pure compound or its waste. The selection is based on providing a complete barrier to potential exposure routes.

Table 2: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification & Rationale
Eye/Face Protection Chemical splash goggles and a full-face shield. This combination is essential to protect against splashes and potential dust, in compliance with OSHA 29 CFR 1910.133.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Gloves must be inspected before use and disposed of as hazardous waste after handling.
Body Protection A flame-resistant lab coat, fully buttoned. A chemical-resistant apron should be worn over the lab coat when handling larger quantities (>50g) or solutions.
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood. If a fume hood is not available or malfunctioning, a NIOSH-approved respirator with appropriate cartridges must be used as part of a written Respiratory Protection Program.[4]

Step-by-Step Disposal Protocol

The following protocol is designed to ensure that all waste streams containing 2-Amino-3-ethyl-phenol are handled, segregated, and stored in a manner that is safe, compliant, and self-validating.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring proper disposal. Never mix 2-Amino-3-ethyl-phenol waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[11]

  • Pure Compound & Concentrated Solutions: Collect all non-expired, expired, or surplus 2-Amino-3-ethyl-phenol and any concentrated solutions in a dedicated hazardous waste container.[11]

  • Contaminated Labware (Solid Waste): All disposable items that have come into contact with the compound, such as gloves, pipette tips, weigh boats, and contaminated paper towels, must be collected separately as solid hazardous waste.[11] These items should be double-bagged in heavy-duty, transparent plastic bags before being placed in the final waste container.

  • Contaminated Sharps: Needles, syringes, or contaminated broken glass must be placed in a dedicated, puncture-resistant sharps container that is clearly labeled as hazardous waste.

  • Aqueous Waste (Dilute Solutions): Collect all dilute aqueous solutions containing 2-Amino-3-ethyl-phenol in a separate, dedicated liquid waste container. Do not pour any amount, however small, down the drain.[1] This is a direct violation of EPA regulations and can harm aquatic ecosystems.[11]

Step 2: Container Selection and Labeling

The integrity of the waste containment system is paramount.

  • Container Material: Use containers made of chemically compatible materials, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw-top cap.[11]

  • Labeling: All waste containers must be properly labeled as soon as the first drop of waste is added.[4] The label must be clear, legible, and permanently affixed.

Required Label Information:

  • The words "HAZARDOUS WASTE "[11]

  • The full chemical name: "2-Amino-3-ethyl-phenol " (avoid abbreviations or formulas).

  • A complete list of all components and their approximate concentrations.

  • The specific hazard characteristics: "Toxic, Irritant, Ecotoxic ".

  • The date the container was started (accumulation start date).

  • The name and contact information of the generating researcher or lab.

Step 3: Temporary Storage (Satellite Accumulation Area)

Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in what the EPA defines as a Satellite Accumulation Area (SAA).[12]

  • Location: The SAA must be under the direct control of the laboratory personnel generating the waste.

  • Container Management: Waste containers must be kept closed at all times except when actively adding waste.[12]

  • Segregation: Store the 2-Amino-3-ethyl-phenol waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks. Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.[1][9]

  • Volume Limits: No more than 55 gallons of total hazardous waste may be accumulated in an SAA.

Step 4: Arranging for Final Disposal

Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[13]

  • Contact EHS: When the waste container is nearly full (approximately 80% capacity to allow for expansion) or has been in the SAA for 180 days, contact your institution's EHS department to schedule a waste pickup.[14]

  • Manifest System: Your EHS department will handle the regulatory paperwork, including the EPA's Uniform Hazardous Waste Manifest, which tracks the waste from your laboratory to its final disposal site.[12][13]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Small Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing the full PPE detailed in Table 2, use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to cover the spill.

    • Carefully sweep the absorbed material into a dedicated container, which must then be sealed, labeled, and disposed of as hazardous waste.[2]

    • Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Large Spill (Outside of a fume hood):

    • EVACUATE the laboratory immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if the spill is significant or poses a fire hazard.

    • Contact your institution's emergency response line and the EHS office immediately.

    • Do not attempt to clean up a large spill unless you have been specifically trained to do so.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of waste generated from work with 2-Amino-3-ethyl-phenol.

Figure 1. Decision workflow for the disposal of 2-Amino-3-ethyl-phenol waste streams.

References

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: 29 CFR 1910.1450 — OSHA Laboratory Standard Source: MasterControl URL: [Link]

  • Title: OSHA Standards for Biological Laboratories Source: Administration for Strategic Preparedness and Response (ASPR) URL: [Link]

  • Title: The Laboratory Standard | Office of Clinical and Research Safety Source: Duke University URL: [Link]

  • Title: The OSHA Laboratory Standard Source: Lab Manager URL: [Link]

  • Title: How to Properly Manage Hazardous Waste Under EPA Regulations Source: ACTenviro URL: [Link]

  • Title: Safety Data Sheet: 3-Aminophenol Source: Carl ROTH URL: [Link]

  • Title: Hazardous Waste Disposal in the Workplace: EPA Regulations to Know Source: Tetra Tech URL: [Link]

  • Title: Proper Handling of Hazardous Waste Guide Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Phenol, 2-amino-3-(ethylamino)- — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Hazardous Waste Disposal Procedures Source: University of Alabama at Birmingham - Environmental Health and Safety URL: [Link]

  • Title: Steps in Complying with Regulations for Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: 4-aminophenol 98% - SAFETY DATA SHEET Source: Acros Organics URL: [Link]

  • Title: Material Safety Data Sheet - 4-Aminophenol, 99% Source: Cole-Parmer URL: [Link]

  • Title: Material Safety Data Sheet - 4-Aminophenol, 97.5% Source: Cole-Parmer URL: [Link]

  • Title: 2-Amino-3-ethyl-phenol Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL Source: Biochem Chemopharma URL: [Link]

  • Title: SDS, Amino Reagent Na-LG OPA Source: 日本分光株式会社 (JASCO Corporation) URL: [Link]

Sources

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